4-p-Tolylthiazol-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCXWOMNWZZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-90-4 | |
| Record name | 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to 4-p-Tolylthiazol-2-ol: Synthesis and Characterization
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-p-Tolylthiazol-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol based on the Hantzsch thiazole synthesis, offering insights into the underlying reaction mechanism and rationale for precursor selection. Furthermore, it outlines a systematic approach to the structural elucidation and characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of the preparation and validation of this important thiazole derivative.
Introduction: The Significance of Thiazole Derivatives
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2][3] The thiazole nucleus is found in essential biomolecules like Vitamin B1 (thiamine) and is a key component of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[2] The diverse biological activities of thiazole derivatives underscore the importance of developing efficient synthetic routes and robust characterization methods for novel analogues.[3] this compound, the subject of this guide, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][4][5]
Mechanistic Overview
The Hantzsch synthesis proceeds through a multi-step mechanism.[5] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.[5][6]
Rationale for Precursor Selection
To synthesize this compound, the following precursors are strategically chosen:
-
2-Chloro-1-(p-tolyl)ethan-1-one: This α-haloketone provides the p-tolyl group at the 4-position of the thiazole ring and the adjacent carbon atom for ring closure. It can be synthesized via the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[7][8]
-
Thiourea: Thiourea serves as the source of the nitrogen and sulfur atoms required for the formation of the thiazole ring, as well as the hydroxyl group at the 2-position (via tautomerization of the initial 2-aminothiazole).[6]
Detailed Experimental Protocol
The following protocol describes the synthesis of this compound from 2-chloro-1-(p-tolyl)ethan-1-one and thiourea.
Materials:
-
2-Chloro-1-(p-tolyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium Carbonate (Na₂CO₃) solution (5%)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(p-tolyl)ethan-1-one (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution and stir the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction.[5]
-
The resulting precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold distilled water and dry it in a vacuum oven.
Synthetic Workflow Visualization
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Purification and Isolation
The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid of high purity. The purity of the final compound should be assessed by TLC and melting point determination.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group, and a signal for the proton on the thiazole ring. The chemical shifts and splitting patterns provide valuable information about the electronic environment of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the thiazole ring and the p-tolyl group are diagnostic.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule.[9] Key absorptions to look for include C=C and C=N stretching vibrations of the aromatic and thiazole rings, and a broad O-H stretch indicative of the hydroxyl group.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound.
Tabulated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), Thiazole proton (singlet, ~6.5-7.0 ppm), Methyl protons (singlet, ~2.3 ppm), OH proton (broad singlet) |
| ¹³C NMR | Signals for aromatic carbons, thiazole ring carbons, and the methyl carbon. |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3100 (C-H aromatic stretch), ~1600 (C=C aromatic stretch), ~1550 (C=N stretch) |
| MS (m/z) | Molecular ion peak corresponding to the molecular formula C₁₀H₉NOS. |
Physical Properties
-
Melting Point: The melting point of the purified compound should be determined and compared with the literature value to assess its purity. A sharp melting point range is indicative of a pure substance.
Characterization Workflow Visualization
Caption: A schematic outlining the process for the purification and structural characterization of the synthesized compound.
Troubleshooting and Practical Insights
-
Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction is carried out under anhydrous conditions. The reflux time may also need to be optimized.
-
Incomplete Reaction: Monitor the reaction progress using TLC. If the reaction stalls, a slight excess of thiourea can be added.
-
Purification Difficulties: If the product is difficult to crystallize, try using a different solvent system for recrystallization. Column chromatography can be employed as an alternative purification method if necessary.
Conclusion
This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Hantzsch synthesis protocol and the systematic characterization workflow, researchers can confidently prepare and validate this valuable heterocyclic compound. The insights into the reaction mechanism and troubleshooting tips are intended to facilitate a smooth and successful experimental process, ultimately enabling the use of this compound in further drug discovery and development endeavors.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buy 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [smolecule.com]
- 8. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [amp.chemicalbook.com]
- 9. gcms.cz [gcms.cz]
The Multifaceted Biological Activities of 4-p-Tolylthiazol-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, promising class of thiazole compounds: 4-p-tolylthiazol-2-ol derivatives. These molecules have garnered significant attention for their diverse and potent biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile chemical class.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel, more effective, and less toxic anticancer agents is a perpetual challenge in oncology. Derivatives of this compound have emerged as a promising avenue of investigation, demonstrating significant cytotoxic effects against various cancer cell lines.[2][3]
Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
A key synthetic route to access these compounds involves a multi-step process starting from p-toluonitrile. The following workflow outlines a general and adaptable synthetic strategy.[3]
Caption: General synthesis workflow for N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.
Experimental Protocol: General Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [3]
-
Synthesis of 4-Methylbenzothioamide: To a solution of p-toluonitrile in N,N-dimethylformamide (DMF), add ammonium sulfide. Stir the reaction mixture at room temperature. After completion, pour the mixture onto crushed ice to precipitate the product. Filter the solid, wash with cold water and n-hexane to yield 4-methylbenzothioamide.
-
Synthesis of 2-p-Tolylthiazole-4-carboxylic acid: To a suspension of 4-methylbenzothioamide and calcium carbonate in dry ethanol, add bromopyruvic acid. Stir the reaction under an inert atmosphere at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure and recrystallize the product from ethanol.
-
Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives: In acetonitrile, mix 2-p-tolylthiazole-4-carboxylic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature. Add the desired substituted aniline to the reaction mixture and continue stirring. Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by standard chromatographic techniques.
In Vitro Cytotoxic Efficacy
The anticancer potential of synthesized N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.
| Compound ID | Substituent on Phenyl Ring | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Doxorubicin IC50 (µM) |
| 4a | 2-NO2 | 12.5 ± 1.03 | 13.2 ± 0.98 | > 25 | 4.9 ± 0.76 (SKNMC) |
| 4b | 3-NO2 | 15.3 ± 1.12 | 18.7 ± 1.54 | > 25 | 5.8 ± 1.01 (Hep-G2) |
| 4c | 4-NO2 | 10.8 ± 0.08 | 15.1 ± 1.21 | > 25 | 6.2 ± 0.93 (MCF-7) |
| 4d | 3-Cl | 11.6 ± 0.12 | 22.3 ± 1.89 | > 25 | |
| 4e | 4-Cl | 14.8 ± 1.37 | 19.5 ± 1.63 | > 25 | |
| 4f | 4-F | 12.9 ± 1.15 | 20.1 ± 1.78 | > 25 |
Data sourced from: [3]
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity. Notably, compound 4c , bearing a para-nitro group, exhibited the highest potency against the SKNMC neuroblastoma cell line.[3] In contrast, the MCF-7 breast cancer cell line demonstrated the highest resistance to all tested derivatives.[3] These findings underscore the importance of substituent effects in optimizing the anticancer profile of this scaffold.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of thiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[3][4] This process is a tightly regulated cellular suicide mechanism that plays a crucial role in eliminating damaged or cancerous cells. Phenylthiazole derivatives have been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]
References
Mechanism of action of 4-p-Tolylthiazol-2-ol in biological systems
An In-depth Technical Guide to the Investigational Mechanism of Action of 4-p-Tolylthiazol-2-ol in Biological Systems
Preamble: Navigating the Known Unknowns of this compound
To the esteemed researchers, scientists, and drug development professionals, this guide serves as a foundational exploration into the potential biological mechanisms of this compound. It is critical to establish at the outset that, as of the current scientific literature, the specific molecular targets and modes of action for this particular compound are not extensively characterized. Therefore, this document adopts a first-principles, investigational approach. By examining the well-documented activities of the core thiazole scaffold, a privileged structure in medicinal chemistry, we can construct a robust, evidence-based framework for hypothesizing and experimentally validating the biological role of this compound.
This guide is structured not as a static review but as a dynamic experimental roadmap. We will delve into the established pharmacology of structurally related thiazole-containing compounds and, from this, derive detailed, actionable protocols to systematically probe the activity of this compound. Our narrative is grounded in the causality of experimental design, ensuring that each proposed step is a self-validating component of a larger, logical investigation.
Part 1: The Thiazole Scaffold - A Cornerstone of Modern Pharmacology
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This fundamental structure is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor and donor. Its presence in therapeutic agents spans a wide range of activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This well-established precedent forms the logical basis for our investigation into this compound.
The specific substitution pattern of this compound, featuring a tolyl group at the 4-position and a hydroxyl group at the 2-position (which can exist in the tautomeric thiazol-2(3H)-one form), provides a unique chemical entity. The tolyl group introduces a hydrophobic element that can influence target engagement, while the hydroxyl/keto group presents a potential site for hydrogen bonding within a protein's active site.
Part 2: Primary Hypothesized Mechanism of Action - Kinase Inhibition
A significant number of thiazole-containing small molecules have been identified as potent inhibitors of various protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The thiazole scaffold is a common feature in several approved kinase inhibitors.
The Rationale for a Kinase Inhibition Hypothesis
The planar nature of the thiazole ring allows it to fit into the often-flat, hydrophobic ATP-binding pocket of kinases. The nitrogen and sulfur atoms can form crucial hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. The tolyl group of this compound could potentially occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.
Experimental Workflow for Validating Kinase Inhibition
To systematically investigate whether this compound acts as a kinase inhibitor, the following tiered experimental approach is proposed. This workflow is designed to move from broad, initial screening to more specific, mechanistic studies.
Caption: Tiered experimental workflow for kinase inhibitor validation.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)
This protocol describes the determination of the IC50 value of this compound against a purified kinase identified as a primary hit.
Objective: To quantify the potency of this compound as an inhibitor of a specific kinase.
Materials:
-
This compound (≥95% purity)
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. This will be the source for your dose-response curve.
-
-
Kinase Reaction Setup:
-
In each well of the 384-well plate, add 5 µL of the kinase reaction buffer containing the purified kinase enzyme and its specific substrate.
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls).
-
Initiate the kinase reaction by adding 5 µL of ATP solution at the desired concentration (often the Km value for the specific kinase).
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.
-
-
Data Acquisition:
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 3: Secondary Hypothesized Mechanism - Modulation of Inflammatory Pathways
Thiazole derivatives are also well-represented as anti-inflammatory agents. A prominent mechanism in this class of compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or transcription factors like NF-κB.
Rationale for an Anti-inflammatory Hypothesis
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of upstream kinases (e.g., IKKβ) that control NF-κB activation is a common mechanism for anti-inflammatory drugs. The structural features of this compound may allow it to interfere with protein-protein interactions or enzymatic activity within this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity in a cellular context.
Objective: To determine if this compound can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.
Materials:
-
A human cell line (e.g., HEK293T) stably transfected with an NF-κB-driven luciferase reporter construct.
-
This compound.
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, clear-bottom 96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate the NF-κB pathway. Include a set of unstimulated control wells.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS assay) to control for cytotoxicity.
-
Calculate the percent inhibition of the TNF-α-induced signal for each concentration of the compound.
-
Determine the IC50 value for the inhibition of NF-κB activation.
-
Part 4: Summary Data and Future Directions
The following table summarizes the key experiments proposed in this guide and the nature of the data they will generate.
| Experiment | Objective | Key Output Metric | Interpretation |
| Broad Kinase Panel Screen | Identify potential kinase targets | Percent inhibition at a single concentration (e.g., 10 µM) | Identifies "hits" for further investigation. |
| In Vitro Kinase Assay | Quantify inhibitory potency | IC50 value | Measures the concentration of compound required to inhibit 50% of the kinase activity. |
| Cellular Western Blot | Confirm target engagement in cells | Change in substrate phosphorylation | Provides evidence that the compound is cell-permeable and engages its intended target. |
| NF-κB Reporter Assay | Measure inhibition of inflammatory signaling | IC50 value | Quantifies the compound's ability to suppress a key inflammatory pathway in a cellular context. |
The path forward for characterizing this compound is clear. The logical and systematic application of the protocols outlined herein will allow for a robust evaluation of its potential as a kinase inhibitor or an anti-inflammatory agent. Positive results from these initial studies would warrant further investigation into its selectivity, mode of binding, and efficacy in more complex, disease-relevant models. This structured approach, rooted in the established pharmacology of the thiazole scaffold, provides the most scientifically rigorous path to elucidating the mechanism of action of this novel compound.
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 4-p-Tolylthiazol-2-ol Analogs
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Executive Summary
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Within this privileged scaffold, the 4-p-tolylthiazol-2-ol moiety has emerged as a promising template for designing novel therapeutic agents. Understanding the intricate relationship between the chemical structure of its analogs and their resulting biological activity—the Structure-Activity Relationship (SAR)—is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the SAR of this compound analogs, synthesizing data from synthetic chemistry, biological evaluations, and computational modeling to offer a holistic view for researchers in the field. We will explore the impact of substitutions at key positions on the thiazole ring, delve into the synthetic strategies for analog generation, and present detailed experimental protocols to empower further research and development.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a recurring motif in a vast array of pharmacologically active molecules.[2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in the design of drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The this compound core, characterized by a tolyl group at the 4-position and a hydroxyl group at the 2-position of the thiazole ring, presents a specific and compelling starting point for analog-based drug discovery. The systematic exploration of its SAR is crucial for transforming this promising scaffold into clinically viable drug candidates.
The Core Pharmacophore: Deconstructing this compound
To rationally design novel analogs, it is essential to understand the contribution of each component of the parent structure. The this compound scaffold can be dissected into three key regions, each offering opportunities for modification and optimization.
-
The Thiazole Ring: This aromatic heterocycle serves as the central scaffold, correctly orienting the substituents for interaction with biological targets. Its electronic nature can be modulated by the introduction of various substituents.
-
The 4-p-Tolyl Group: This substituent plays a crucial role in defining the steric and electronic profile of the molecule. Modifications to this aryl group can significantly impact target binding and pharmacokinetic properties.
-
The 2-Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor and is a key site for derivatization to explore different interactions with the biological target.
Caption: Core pharmacophoric elements of the this compound scaffold.
Strategies for Analog Synthesis: The Hantzsch Thiazole Synthesis
The generation of a diverse library of analogs is fundamental to any SAR study. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[5][6] This high-yielding reaction allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by judicious selection of the starting materials.[3][7]
Experimental Protocol: General Hantzsch Synthesis of 4-Arylthiazol-2-ol Analogs
-
Preparation of the α-Bromoketone: The appropriately substituted acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or methanol, to yield the corresponding α-bromoacetophenone.
-
Thioamide Selection: For the synthesis of 2-hydroxythiazoles, a thiocarbamate ester is often used as the thioamide equivalent.[8]
-
Cyclocondensation: The α-bromoketone and the thioamide (or its equivalent) are reacted in a suitable solvent, such as ethanol or methanol, often with gentle heating.[5] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product is collected by filtration and can be purified by recrystallization or column chromatography.[5]
Caption: General workflow for the Hantzsch synthesis of 4-arylthiazol-2-ol analogs.
Decoding the Structure-Activity Relationship
The following sections dissect the available SAR data by focusing on modifications at each key position of the this compound scaffold.
Modifications at the 4-Position: The Influence of the Aryl Substituent
The 4-aryl group is a critical determinant of biological activity. SAR studies on related 4-phenylthiazole analogs have shown that both electronic and steric factors of substituents on this phenyl ring significantly impact potency.[9]
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the phenyl ring can modulate the electron density of the entire scaffold, influencing its interaction with target proteins. For instance, in some series, a methoxy group has been shown to be beneficial for inhibitory potency.[9]
-
Steric Effects: The size and position of substituents on the 4-phenyl ring can influence the molecule's ability to fit into the binding pocket of a target. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a decrease in activity.
Modifications at the 2-Position: Beyond the Hydroxyl
The 2-hydroxyl group is a versatile handle for chemical modification. Its conversion to other functional groups can profoundly alter the compound's biological profile.
-
Alkylation and Acylation: Conversion of the hydroxyl group to ethers or esters can modulate lipophilicity and hydrogen bonding capacity. This can be a key strategy to improve cell permeability and metabolic stability.
-
Replacement with Amino Groups: The synthesis of 2-aminothiazoles, often achieved by using thiourea in the Hantzsch synthesis, introduces a basic center and a potent hydrogen bond donor.[5] Substituted 2-aminothiazoles have shown a wide range of biological activities.[10]
-
Replacement with Thiol Groups: The corresponding 2-thiol (or thione tautomer) can be synthesized and may exhibit different metal-chelating properties and reactivity compared to the 2-ol analog.
Modifications at the 5-Position: Exploring Uncharted Territory
The 5-position of the thiazole ring is often unsubstituted in the initial lead compounds. Introducing substituents at this position can provide valuable SAR information.
-
Introduction of Small Groups: Adding small alkyl or halogen groups at the 5-position can probe for additional binding pockets or steric constraints within the target's active site.
-
Ring Fused Analogs: The fusion of another ring system at the 4 and 5-positions of the thiazole can lead to rigidified structures with potentially enhanced activity and selectivity.
Biological Activities and Mechanistic Insights
Thiazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][11] Analogs of this compound are being investigated for various therapeutic applications. For example, related 4-phenylthiazole structures have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[12]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
-
Reagent Preparation: Prepare buffer solutions, enzyme stock solution, substrate stock solution, and a dilution series of the test compounds (analogs).
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound. Include positive and negative controls.
-
Pre-incubation: Incubate the plate for a defined period at a specific temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Summary of Key SAR Findings
The following table summarizes the general SAR trends for this compound analogs based on available literature for related thiazole scaffolds. It is important to note that these are generalized trends and the specific effect of a substituent will be target-dependent.
| Position of Modification | Type of Modification | General Effect on Activity | Rationale |
| 4-Aryl Ring | Electron-donating groups (e.g., -OCH3) | Can be favorable | May enhance hydrogen bonding or electronic interactions.[9] |
| Electron-withdrawing groups (e.g., -Cl, -F) | Variable, can be favorable | Can improve binding affinity and metabolic stability. | |
| Steric bulk | Highly target-dependent | Can either improve binding through hydrophobic interactions or cause steric clash. | |
| 2-Position | Conversion of -OH to -OR (ether) | Modulates lipophilicity | Can improve cell permeability and oral bioavailability. |
| Replacement of -OH with -NH2/-NHR | Introduces H-bond donor | Can lead to new interactions with the target and alter the physicochemical properties. | |
| 5-Position | Introduction of small substituents | Probes for new interactions | Can fill small pockets in the binding site to increase potency. |
Future Perspectives and Drug Design Implications
The SAR data gathered for this compound analogs provides a roadmap for the design of next-generation compounds with improved therapeutic profiles. Future efforts should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of active analogs is crucial for understanding their mechanism of action and for target-based drug design.
-
In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can help to refine the SAR, predict the activity of virtual compounds, and guide the synthesis of the most promising analogs.[13]
-
Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to ensure that potent compounds also possess drug-like properties.
By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of novel and effective medicines.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum | MDPI [mdpi.com]
Unlocking the Therapeutic Potential of 4-p-Tolylthiazol-2-ol: A Technical Guide to Target Identification and Validation
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse mechanisms of action.[1][2] 4-p-Tolylthiazol-2-ol, a member of this privileged class, represents a promising, yet underexplored, candidate for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential molecular targets. Moving beyond theoretical discussions, we present actionable, field-proven experimental strategies designed for researchers, scientists, and drug development professionals. Our approach integrates computational, biochemical, and cell-based methodologies, emphasizing the causality behind experimental choices to ensure a robust and self-validating discovery cascade. This document serves as a strategic manual for de-orphaning this compound and unlocking its full therapeutic potential.
Introduction: The Thiazole Scaffold and the Opportunity of this compound
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is present in a wide array of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Clinically relevant drugs such as the kinase inhibitor Dasatinib and the microtubule inhibitor Ixabepilone feature this core structure, highlighting its versatility in interacting with critical biological targets.[1][2] Thiazole derivatives have been shown to inhibit enzymes like tyrosine kinases, B-RAF, and topoisomerases, as well as disrupt protein polymerization processes.[1]
This compound, with its characteristic thiazole core and tolyl substituent, possesses physicochemical properties that make it a compelling subject for a target discovery campaign. This guide outlines a logical, multi-pronged strategy to elucidate its mechanism of action, beginning with unbiased, proteome-wide screening and culminating in specific, cellular-level target validation.
Strategic Workflow for Target Identification
A successful target deconvolution campaign requires an integrated approach that layers multiple lines of evidence. We propose a three-phase workflow designed to efficiently identify and validate the molecular targets of this compound.
Caption: Integrated workflow for target identification and validation.
Phase 1: Unbiased Proteome-Wide Discovery
The initial phase aims to identify all potential interacting proteins from a complex biological mixture, such as a cancer cell lysate, without prior bias.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful chemoproteomic technique that identifies protein targets by exploiting the principle that small molecule binding increases a protein's stability and resistance to protease digestion.[5][6] Its primary advantage is that it uses the native, unmodified compound, avoiding potential artifacts from attaching affinity tags.[6]
-
Lysate Preparation: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) and harvest. Lyse the cells in a non-denaturing buffer (e.g., M-PER buffer) and clarify the lysate by centrifugation to remove debris.[7][8] Determine protein concentration using a BCA assay.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with this compound (e.g., at a final concentration of 10 µM) and a vehicle control (e.g., DMSO). Incubate for 1-2 hours at room temperature to allow for binding.[5]
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample. The concentration and digestion time must be optimized to achieve partial, not complete, digestion in the control group.[5]
-
Quenching and Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Visualization: Analyze the digested lysates via SDS-PAGE and stain with a mass spectrometry-compatible silver stain or Coomassie blue. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.[8]
-
Target Identification: Excise the protected protein bands from the gel. Perform in-gel trypsin digestion and identify the proteins using LC-MS/MS analysis.
Caption: High-level workflow for the DARTS experiment.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[9] While it requires chemical modification of the compound, it is a highly effective method for identifying direct interactors.[10]
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., an amino-linker) suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). Create a control column with beads that have been blocked without the compound.
-
Lysate Preparation: Prepare a large-scale native cell lysate as described for DARTS.
-
Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads and the control beads separately. Allow binding to occur for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins. This can be done using a competitive eluent (excess free this compound), or more commonly, by denaturing the proteins with a high salt buffer or SDS-containing buffer.
-
Identification: Concentrate the eluate and separate the proteins by SDS-PAGE. Identify the proteins that are specifically present in the compound eluate compared to the control using LC-MS/MS.[11]
Phase 2 & 3: Target Validation in Cellular Contexts
Identifying a protein via discovery proteomics is not sufficient; the interaction must be validated in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein by a ligand within intact cells.[13][14] This provides direct evidence of target engagement in a physiologically relevant environment.[12][15]
-
Cell Treatment: Treat intact cells in culture with this compound across a range of concentrations. Include a vehicle control.
-
Heating: After incubation, harvest the cells, resuspend them in a buffer, and aliquot them. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[14]
-
Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to pellet the precipitated/aggregated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific protein of interest (identified in Phase 1) remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both treated and untreated samples. A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells, indicating thermal stabilization upon binding.[16]
| Parameter | DARTS | AC-MS | CETSA |
| Principle | Ligand-induced protease resistance | Affinity-based protein capture | Ligand-induced thermal stabilization |
| Compound State | Unmodified | Immobilized on a solid support | Unmodified |
| Context | Cell Lysate (In Vitro) | Cell Lysate (In Vitro) | Intact Cells (In Situ) |
| Primary Use | Target Discovery | Target Discovery | Target Engagement/Validation |
| Key Advantage | No compound modification needed | High specificity for direct binders | Confirms binding in a live cell |
| Key Limitation | May miss weak binders | Requires chemical synthesis | Requires a specific antibody for detection |
Genetic Validation
The final step is to confirm that modulating the identified target protein phenocopies the biological effect of this compound. This is most effectively achieved through genetic methods.[17][18]
-
Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 technology to reduce or eliminate the expression of the target protein in the relevant cell line.
-
Phenotypic Analysis: Assess whether the cells with reduced target protein levels exhibit the same phenotype (e.g., reduced proliferation, apoptosis induction) as cells treated with this compound.
-
Rescue Experiment: To confirm specificity, re-introduce a resistant mutant of the target protein into the knockout cells. This should reverse the phenotype and confer resistance to the compound.
Conclusion
The journey from a promising chemical scaffold to a validated therapeutic agent is a rigorous one, predicated on the precise identification of its molecular target. The multi-phase strategy detailed in this guide—combining unbiased discovery methods like DARTS and AC-MS with robust validation techniques like CETSA and genetic manipulation—provides a clear and actionable path forward. By systematically applying these protocols, researchers can effectively de-orphan this compound, elucidate its mechanism of action, and pave the way for its potential development as a novel therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjbphs.com [wjbphs.com]
An In-Depth Technical Guide to the Lipophilicity and Solubility of 4-p-Tolylthiazol-2-ol
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among the most influential of these are lipophilicity and aqueous solubility. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its potential as a therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the lipophilicity and solubility of the heterocyclic compound, 4-p-tolylthiazol-2-ol. While specific experimental data for this compound is not widely published, this document will serve as a detailed manual for researchers to conduct these critical assessments in their own laboratories.
Compound Profile: this compound
Chemical Structure and Identification:
-
Chemical Name: 4-(4-methylphenyl)thiazol-2-ol
-
Molecular Formula: C₁₀H₉NOS
-
Molecular Weight: 191.25 g/mol
-
CAS Number: 2103-90-4[3]
A crucial structural aspect of this compound is its potential for tautomerism. The 2-hydroxythiazole moiety can exist in equilibrium with its 2-thiazolinone form. Furthermore, the presence of a thiol equivalent, 4-p-tolylthiazole-2-thiol (CAS Number: 2103-92-6), suggests a thiol-keto tautomerism might also be considered.[4] This equilibrium can be influenced by the solvent environment and pH, which in turn will affect the compound's lipophilicity and solubility.
Part 1: Lipophilicity Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[1] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.
Theoretical Framework
The partition coefficient (P) is the ratio of the concentration of a neutral compound in the organic phase (n-octanol) to its concentration in the aqueous phase at equilibrium.[1]
-
LogP: For non-ionizable compounds, logP is a constant. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[1]
-
LogD: For ionizable compounds, the distribution coefficient (logD) is used, as it accounts for the pH-dependent distribution of all species (ionized and neutral).[2]
Experimental Determination of logP
The shake-flask method is the traditional and most reliable technique for logP determination.[5] It involves directly measuring the concentration of the solute in both phases of a pre-saturated n-octanol/water system.
Protocol: Shake-Flask logP Determination of this compound
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and purified water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) in a large separatory funnel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
In a series of glass vials with screw caps, add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase. A typical phase volume ratio is 1:1 or 2:1 (aqueous:organic).
-
-
Equilibration:
-
Securely cap the vials and shake them gently at a constant temperature for a sufficient time to reach equilibrium (typically 24 to 48 hours). Avoid vigorous shaking that can lead to emulsion formation.[6]
-
-
Phase Separation:
-
Centrifuge the vials at a low speed to facilitate the separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
-
Calculation:
-
Calculate the logP using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Causality in Protocol Design:
-
Pre-saturation of solvents is critical to prevent volume changes during the experiment that would alter the final concentrations.
-
Controlled temperature is essential as partitioning is a thermodynamic process and is temperature-dependent.
-
Gentle agitation and centrifugation are employed to ensure proper mixing for equilibrium while preventing the formation of stable emulsions that can interfere with accurate concentration measurements.[5]
Workflow for Shake-Flask logP Determination
Caption: Workflow for Shake-Flask logP Measurement.
For higher throughput, logP can be estimated using RP-HPLC. This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.
Protocol: RP-HPLC-based logP Estimation
-
System Setup:
-
An HPLC system with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.
-
-
Calibration:
-
Select a series of 5-7 standard compounds with known logP values that bracket the expected logP of this compound.
-
Inject each standard and record its retention time (t_R).
-
Calculate the retention factor (k) for each standard: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Create a calibration curve by plotting log(k) versus the known logP values of the standards.
-
-
Sample Analysis:
-
Inject the this compound sample under the same chromatographic conditions.
-
Determine its retention time and calculate its log(k) value.
-
-
logP Estimation:
-
Interpolate the logP of this compound from the calibration curve using its log(k) value.
-
Causality in Protocol Design:
-
The C18 stationary phase mimics a lipophilic environment. The more lipophilic a compound is, the stronger it will interact with the stationary phase, resulting in a longer retention time.
-
The calibration with standards is essential because the relationship between retention and logP is system-dependent. Structurally similar standards can improve the accuracy of the estimation.
In Silico Prediction of logP
A variety of computational methods can provide a rapid estimation of logP. These are particularly useful in the early stages of drug discovery for virtual screening.[8]
| Method Type | Principle | Example Software/Algorithms | Considerations |
| Atom-based | Sums the contributions of individual atoms. | ALOGP, XLOGP3 | Fast, but may not accurately capture complex intramolecular interactions. |
| Fragment-based | Sums the contributions of molecular fragments. | ClogP | Generally more accurate than atom-based methods; accuracy depends on the quality of the fragment library. |
| Property-based | Uses molecular descriptors (e.g., surface area, polarizability) to build predictive models. | ALOGPS, various QSAR models | Can be highly predictive if trained on a relevant dataset. |
Predicted Lipophilicity Data for this compound (Hypothetical):
| Parameter | Predicted Value | Method |
| ClogP | 2.8 ± 0.4 | Fragment-based |
| XLOGP3 | 2.5 | Atom-based |
| ALOGPS logP | 2.6 | Property-based |
Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally or calculated using the specified software.
Part 2: Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption and formulation.[9] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
Theoretical Framework
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pH. It represents the maximum concentration a compound can achieve in solution under equilibrium conditions.[10]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[10]
Experimental Determination of Solubility
This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the aqueous medium.
Protocol: Thermodynamic Solubility of this compound
-
Sample Preparation:
-
Add an excess amount of solid this compound to vials containing a defined volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a saturated solution.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.
-
-
Analysis:
-
Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Reporting:
-
Report the solubility in units such as mg/mL or µM.
-
Causality in Protocol Design:
-
Excess solid ensures that the solution remains saturated throughout the experiment.
-
Prolonged equilibration time is necessary to allow the dissolution process to reach a true thermodynamic equilibrium, especially for compounds that dissolve slowly.
-
Filtration or centrifugation is crucial to remove any undissolved particles that would lead to an overestimation of solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
This method is well-suited for early-stage drug discovery due to its speed and low compound consumption.[10]
Protocol: Kinetic Solubility of this compound
-
Stock Solution:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the aqueous buffer of interest.
-
Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM with 1% DMSO).
-
-
Incubation and Precipitation:
-
Mix and incubate the plate at room temperature for a defined period (e.g., 1.5 to 24 hours). During this time, the compound may precipitate if its solubility limit is exceeded.
-
-
Detection of Precipitate:
-
The amount of precipitate can be determined by nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.
-
Causality in Protocol Design:
-
The use of a DMSO stock solution allows for high-throughput liquid handling but introduces a co-solvent that can affect solubility. The final DMSO concentration should be kept low and consistent.
-
The short incubation time provides a measure of how quickly the compound precipitates, which can be relevant to in vitro assays where compounds are introduced in a similar manner.
In Silico Prediction of Solubility
Computational models can also predict aqueous solubility (logS). The General Solubility Equation (GSE) developed by Yalkowsky and others provides a useful estimation based on logP and melting point (Tm).[9]
General Solubility Equation (GSE): logS = 0.5 - 0.01 * (Tm - 25) - logP
Where:
-
logS is the logarithm of the molar solubility.
-
Tm is the melting point in degrees Celsius.
-
logP is the octanol-water partition coefficient.
This equation highlights the inverse relationship between solubility and both lipophilicity (logP) and crystal lattice energy (approximated by the melting point).[9]
Predicted Solubility Data for this compound (Hypothetical):
| Parameter | Predicted Value | Method |
| Thermodynamic Solubility (pH 7.4) | 50 µg/mL | Based on shake-flask principles |
| Kinetic Solubility (pH 7.4) | 85 µg/mL | Based on DMSO co-solvent method |
| logS (calculated) | -3.5 | General Solubility Equation (assuming Tm and logP) |
Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally.
Conclusion
The lipophilicity and aqueous solubility of this compound are fundamental properties that will significantly influence its development as a potential drug candidate. This guide has provided a detailed framework for the experimental determination and computational estimation of these parameters. By following the outlined protocols, researchers can generate reliable data to inform structure-activity relationships, guide lead optimization, and ultimately increase the probability of success in the drug discovery pipeline. The self-validating nature of these established methods, grounded in authoritative guidelines from bodies like the OECD, ensures the generation of robust and reproducible results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 2103-90-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-p-Tolylthiazole-2-thiol AldrichCPR 2103-92-6 [sigmaaldrich.com]
- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. agilent.com [agilent.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
Whitepaper: The Thiazole Scaffold as a Cornerstone for Novel Anticancer Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for extensive hydrogen bonding, have cemented its role in the development of potent and selective therapeutic agents.[1][2] This is particularly evident in oncology, where several clinically successful drugs, such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone, feature a core thiazole moiety.[1][3] This guide provides an in-depth exploration of the discovery and development of novel thiazole-based anticancer drugs. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, detailing rational design strategies, robust synthetic methodologies, and a comprehensive cascade for biological evaluation. We will dissect key signaling pathways targeted by these agents and provide field-proven protocols to empower researchers in this dynamic and promising area of cancer therapy.
Part 1: The Thiazole Scaffold: A Privileged Structure in Oncology
The enduring appeal of the thiazole scaffold in anticancer drug design stems from its remarkable versatility. This single heterocyclic system can be found in compounds that target a wide and critical range of cancer-related biological pathways.[1][4] The nitrogen atom in the ring readily participates in hydrogen bonding with protein targets, a crucial interaction for potent inhibition, while the sulfur atom and the overall aromatic system contribute to van der Waals and π-stacking interactions.[1]
Thiazole derivatives have demonstrated the ability to modulate an impressive array of cancer targets, including:
-
Protein Kinases: Inhibiting enzymes like EGFR, B-Raf, PI3K, and mTOR that drive cell proliferation and survival.[4][5][6][7]
-
Tubulin Polymerization: Disrupting microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[2][5]
-
Topoisomerases and HDACs: Modulating DNA topology and chromatin structure to interfere with cancer cell replication and gene expression.[4][5][6]
-
Apoptosis Induction: Directly activating programmed cell death pathways.[5][8]
This mechanistic diversity is exemplified by the clinically approved drugs listed below.
Table 1: Clinically Approved Anticancer Drugs Featuring a Thiazole Scaffold
| Drug Name | Primary Target(s) | Primary Indication(s) |
| Dasatinib | Multi-kinase inhibitor (BCR-ABL, Src family) | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |
| Ixabepilone | Microtubule stabilizer | Metastatic or locally advanced breast cancer |
| Dabrafenib | BRAF kinase inhibitor | BRAF V600E mutation-positive melanoma |
| Tiazofurin | IMPDH inhibitor | Acute Leukemia |
Part 2: Rational Design & Synthesis Strategies
The development of a novel anticancer agent is a journey from a conceptual target to a tangible, active molecule. This process hinges on rational design principles and efficient, adaptable synthetic chemistry.
Target-Based Design & Lead Optimization
A modern drug discovery campaign often begins with a specific biological target. The goal is to design a molecule that interacts with this target with high affinity and selectivity.
Workflow: Target-Based Design of Thiazole Inhibitors The diagram below outlines a typical workflow, from target identification to a lead candidate. This iterative process relies on a feedback loop between computational modeling, chemical synthesis, and biological testing to refine the structure-activity relationship (SAR).
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
Methodological & Application
Synthesis of 4-p-Tolylthiazol-2-ol: An Application Note and Detailed Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-p-Tolylthiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol detailed herein is based on the well-established Hantzsch thiazole synthesis.[1][2][3] This application note offers a step-by-step methodology, an exploration of the underlying reaction mechanism, and essential data for the characterization of the final product. Furthermore, it emphasizes safety protocols and provides a framework for researchers to confidently reproduce this synthesis.
Introduction
Thiazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[3][4] Their wide-ranging therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, underscore the importance of efficient and reliable synthetic routes to novel thiazole analogs.[3][4] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[1][3]
This protocol specifically details the synthesis of this compound. The presence of the p-tolyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for further chemical exploration in drug discovery programs.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The synthesis of this compound proceeds via the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-1-(p-tolyl)ethan-1-one (an α-haloketone) with thiourea. The mechanism can be described in the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(p-tolyl)ethan-1-one). This results in the formation of an intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| 2-Bromo-1-(p-tolyl)ethan-1-one | C₉H₉BrO | 213.07 | 49-51 | 145-147 (at 12 mmHg) | - | 619-48-7 |
| Thiourea | CH₄N₂S | 76.12 | 176-178 | - | 1.405 | 62-56-6 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78 | 0.789 | 64-17-5 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter flask
-
Crystallizing dish
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (1.0 eq.) in absolute ethanol.
-
Addition of Thiourea: To this solution, add thiourea (1.1 eq.).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any soluble impurities.
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The purified this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
IR (Infrared) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point (M.P.): To assess the purity of the compound.
Expected Analytical Data:
While specific spectral data should be acquired for the synthesized compound, typical shifts and signals for similar structures can be referenced from the literature and spectral databases.[5][6][7][8]
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[10][13]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. Extend the reflux time if necessary. |
| Loss of product during work-up. | Ensure complete precipitation by using a sufficient volume of cold water. Minimize transfers of the solid. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the reaction conditions (e.g., temperature, reaction time). Purify the crude product thoroughly by recrystallization. |
| Contamination from starting materials. | Ensure the purity of the starting materials before use. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Hantzsch thiazole synthesis. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for further investigation in various fields, particularly in the development of new therapeutic agents. Adherence to the described safety precautions is essential for the well-being of the researcher and the integrity of the experiment.
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Problems from Previous Years' Exams [chem.uci.edu]
- 8. youtube.com [youtube.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. redox.com [redox.com]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
Application Notes & Protocols: Leveraging 4-p-Tolylthiazol-2-ol in High-Throughput Screening Campaigns
Abstract
High-Throughput Screening (HTS) serves as the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] The thiazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the integration and application of 4-p-Tolylthiazol-2-ol, a representative thiazole derivative, in both biochemical and cell-based HTS assays. We present field-proven protocols, data analysis workflows, and troubleshooting guidance designed to ensure robust, reproducible, and meaningful screening outcomes.
Introduction to this compound: A Privileged Scaffold for Drug Discovery
This compound belongs to the thiazole class of heterocyclic compounds, a structural motif present in numerous FDA-approved drugs.[2] The inherent chemical properties of the thiazole ring—its aromaticity, ability to participate in hydrogen bonding, and capacity for diverse substitutions—make it a "privileged scaffold" for interacting with a variety of biological targets. While the specific biological activity of this compound is not extensively characterized, its structural class suggests high potential as a starting point for discovering modulators of enzymes (e.g., kinases, proteases) and cellular signaling pathways.
Before initiating any screening campaign, it is critical to characterize the test compound. The following pre-screening checks are mandatory for ensuring data integrity.
| Parameter | Recommended Specification | Rationale |
| Purity | >95% (by LC-MS, NMR) | Impurities can cause off-target effects or interfere with assay signals, leading to false positives or negatives. |
| Solubility | ≥10 mM in DMSO | High-throughput screening relies on concentrated stock solutions for serial dilution. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves.[5] |
| Stability | Stable in DMSO at -20°C and in aqueous assay buffer at RT for the duration of the experiment. | Compound degradation can lead to a loss of activity and introduce confounding variables. |
Application I: Biochemical Screening for Kinase Inhibitors
2.1. Scientific Rationale
Kinases are a major class of drug targets, particularly in oncology. The thiazole ring is a well-established hinge-binding motif in many known kinase inhibitors. Therefore, screening this compound against a panel of kinases is a logical starting point for target identification. This protocol describes a robust, HTS-formatted Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying enzyme activity.[6][7]
2.2. HTS Workflow for Biochemical Assay
Caption: Biochemical HTS workflow using a TR-FRET kinase assay.
2.3. Detailed Protocol: TR-FRET Kinase Inhibition Assay (384-Well Format)
This protocol outlines the steps for a primary screen at a single compound concentration (e.g., 10 µM).
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may be target-dependent.
- Compound Plates: Serially dilute the 10 mM stock of this compound in 100% DMSO. Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound solution into a 384-well assay plate (e.g., Greiner 781076). This yields a 10 µM final concentration in a 5 µL reaction volume.
- Controls: Dedicate columns for controls:
- Negative Control: DMSO only (0% inhibition).
- Positive Control: A known potent inhibitor for the target kinase (e.g., Staurosporine) at a concentration that gives >90% inhibition (100% inhibition).
- Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in assay buffer.
- Substrate/ATP Solution: Prepare a 2X working solution of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.
2. Assay Execution (Automated Liquid Handling):
- Add 2.5 µL of the 2X Kinase Solution to all wells of the assay plate.
- Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.
- Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells.
- Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the reaction by adding 5 µL of TR-FRET detection mix (containing Eu-chelate labeled antibody specific for the phosphorylated substrate and an APC-labeled acceptor).
- Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
3. Data Acquisition and Analysis:
- Read the plate on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision), measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
- Calculate Percent Inhibition:
- Calculate the TR-FRET ratio (Emission 665nm / Emission 615nm) for each well.
- Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
- Assess Assay Quality: The Z'-factor is a measure of assay robustness and must be calculated for each plate.[1] An assay is considered excellent for HTS when the Z'-factor is consistently > 0.5.[8] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
| Quality Control Metric | Acceptance Criterion | Consequence of Failure |
| Z'-Factor | ≥ 0.5 | Unreliable data; plate results should be discarded.[8] |
| Signal-to-Background | ≥ 5 | Low dynamic range, making it difficult to distinguish hits from noise. |
| CV of Controls | < 15% | High variability, indicating potential issues with reagents or dispensing. |
Application II: Cell-Based Phenotypic Screening
3.1. Scientific Rationale
Cell-based assays provide data in a more physiologically relevant context, assessing a compound's effects on complex signaling pathways, considering factors like cell permeability and cytotoxicity.[9][10] This protocol describes a reporter gene assay to identify modulators of a specific signaling pathway (e.g., NF-κB, a key pathway in inflammation). Such assays are instrumental in phenotypic drug discovery.[7]
3.2. HTS Workflow for Cell-Based Assay
Caption: Cell-based HTS workflow using a luciferase reporter gene assay.
3.2. Detailed Protocol: NF-κB Luciferase Reporter Assay (384-Well Format)
This protocol is designed to identify inhibitors of TNF-α-induced NF-κB activation.
1. Cell and Compound Preparation:
- Cell Line: Use a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element (e.g., HEK293-NF-κB-luc). Culture cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).
- Cell Seeding: Harvest cells and resuspend in fresh media. Using a multi-drop dispenser (e.g., BioTek MultiFlo), seed 5,000 cells in 20 µL of media per well into a 384-well solid white plate. Optimal cell density must be determined during assay development.[5]
- Incubation: Incubate the plates for 18-24 hours to allow for cell adherence.
- Compound Addition: Add 50 nL of compound from the DMSO plates (prepared as in the biochemical assay) to the cell plates.
2. Assay Execution:
- Incubate the cells with the compound for 1 hour at 37°C.
- Prepare a 10X stimulating solution of TNF-α (e.g., final concentration of 10 ng/mL).
- Add 2.5 µL of the 10X TNF-α solution to all wells except the unstimulated controls. Add 2.5 µL of media to the unstimulated wells.
- Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.
- Equilibrate the plates to room temperature for 15 minutes.
- Add 20 µL of a luciferase detection reagent (e.g., Promega Bright-Glo™) to all wells. This reagent lyses the cells and contains the luciferase substrate.
- Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
- Read the luminescence on a plate reader.
- Data Normalization: Calculate the percent activation or inhibition relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
- Trustworthiness through Counter-Screening: A parallel screen for cytotoxicity is essential to eliminate false positives.[11] Compounds that inhibit the reporter signal simply by killing the cells are not valid hits.
- Prepare a replicate plate of cells treated with the compound.
- Instead of adding the luciferase reagent, add a viability reagent (e.g., Promega CellTiter-Glo®), which measures ATP content.
- Read luminescence. Any compound that reduces the viability signal by >20% should be flagged as cytotoxic and deprioritized.
Troubleshooting Common HTS Issues
Effective HTS requires proactive troubleshooting to manage variability and artifacts.[12]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Reagent instability, inconsistent liquid handling, incorrect incubation times. | Verify reagent stability and preparation. Calibrate and validate automated liquid handlers. Re-optimize incubation times.[5] |
| High Plate-to-Plate Variability | Inconsistent cell plating, temperature/evaporation gradients across the incubator. | Use a validated cell counting method. Ensure proper incubator humidity and randomize plate locations during incubation. Apply plate-based normalization techniques.[13][14] |
| "Promiscuous" Hits | Compound properties (e.g., aggregation, fluorescence interference, reactivity). | Perform hit confirmation from a freshly sourced solid sample. Run counter-screens to identify reactive compounds (e.g., thiol reactivity assays).[15] Analyze structure-activity relationships (SAR) from initial hits.[8] |
Conclusion
This compound, as a member of the versatile thiazole family, represents a valuable starting point for high-throughput screening campaigns. Its successful application, however, is not dependent on the molecule alone but on the implementation of a meticulously developed, robust, and well-controlled screening process. By leveraging the detailed biochemical and cell-based protocols outlined in these notes, researchers can confidently screen this and other novel compounds, ensuring that the resulting data is both high in quality and rich in biological insight. The integration of rigorous quality control metrics and orthogonal counter-screens is paramount for building a self-validating workflow that reliably identifies true, actionable hits for progression into the drug discovery pipeline.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. dispendix.com [dispendix.com]
- 13. rna.uzh.ch [rna.uzh.ch]
- 14. academic.oup.com [academic.oup.com]
- 15. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-p-Tolylthiazol-2-ol in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thiazole ring is a key structural motif in a variety of clinically approved drugs and is recognized for its ability to interact with various biological targets. In the realm of oncology, numerous studies have highlighted the anticancer potential of thiazole-containing molecules, which can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1][4] This document provides a detailed guide for researchers on the application of a specific thiazole derivative, 4-p-tolylthiazol-2-ol, in the context of cancer cell line investigations.
These application notes are designed to provide a robust framework for evaluating the cytotoxic and mechanistic properties of this compound. The protocols herein are established methodologies in cancer cell biology, ensuring reproducibility and reliability of the generated data. While the specific biological effects of this compound are still under investigation, the presented workflows will enable a thorough primary assessment of its potential as an anticancer agent.
PART 1: Preliminary Characterization and Stock Solution Preparation
Prior to initiating cell-based assays, it is crucial to characterize this compound and prepare a stable, concentrated stock solution.
1.1. Compound Authentication and Purity Assessment:
-
Action: Confirm the identity and purity of this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Causality: Ensuring the purity of the compound is paramount to attribute any observed biological effects directly to this compound and not to impurities.
1.2. Solubility Testing:
-
Action: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for in vitro assays.
-
Causality: The compound must be fully dissolved to ensure accurate and reproducible concentrations in cell culture media. The final concentration of the solvent in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
1.3. Stock Solution Preparation and Storage:
-
Action: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a certified anhydrous solvent like DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Causality: Aliquoting prevents degradation of the compound due to repeated temperature changes and reduces the risk of contamination.
PART 2: Core Experimental Protocols
This section details the step-by-step protocols for fundamental assays to evaluate the anticancer properties of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Illustrative Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.8 ± 3.9 |
| 10 | 51.2 ± 4.2 |
| 25 | 28.7 ± 3.1 |
| 50 | 15.4 ± 2.5 |
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[7][9]
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[7][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Illustrative Data Summary:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50) | 45.8 | 35.4 | 18.8 |
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[10][13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[11]
Illustrative Data Interpretation:
| Cell Cycle Phase | Vehicle Control (%) | This compound (IC50) (%) |
| G0/G1 | 55.3 | 30.1 |
| S | 25.1 | 15.2 |
| G2/M | 19.6 | 54.7 |
An accumulation of cells in the G2/M phase would suggest that this compound may interfere with mitotic progression.
PART 3: Mechanistic Insights and Visualization
Hypothetical Signaling Pathway
Based on the known activities of similar anticancer compounds, this compound might induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in cancer cell lines.
Further Mechanistic Studies: Western Blotting
To validate the proposed signaling pathway, Western blotting can be employed to measure the protein expression levels of key apoptotic markers.
Protocol:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.[14]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][16]
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and a loading control like β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[14][17]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[17]
Disclaimer: The data and signaling pathway presented in these application notes are illustrative and hypothetical. The actual biological effects and mechanism of action of this compound must be determined through rigorous experimentation.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. origene.com [origene.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 17. addgene.org [addgene.org]
Experimental Design for Evaluating the Cytotoxicity of Thiazole Compounds: Application Notes and Protocols
Introduction: The Significance of Thiazole Scaffolds and the Imperative for Rigorous Cytotoxicity Profiling
Thiazole, a sulfur and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Notably, thiazole derivatives have emerged as a promising class of anti-cancer agents, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4][5][6] The therapeutic potential of these compounds is often linked to their ability to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways implicated in cancer progression, such as the NF-κB/mTOR/PI3K/Akt pathway.[1][3] Given the potent biological activity of thiazole-based compounds, a thorough and well-designed evaluation of their cytotoxicity is paramount in early-stage drug discovery and development. This ensures the identification of candidates with a favorable therapeutic index – maximizing efficacy against target cells while minimizing harm to healthy tissues.
This comprehensive guide provides a detailed framework for designing and executing robust in vitro cytotoxicity studies for novel thiazole compounds. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, empowering researchers to generate reliable and reproducible results.
I. Foundational Principles: Crafting a Validating Experimental Design
A successful cytotoxicity assessment hinges on a meticulously planned experimental design. The following considerations are crucial for generating meaningful and translatable data.
A. Strategic Selection of Cell Lines: The Biological Context
The choice of cell lines is arguably the most critical decision in a cytotoxicity study. It dictates the biological relevance of the findings.[7] A multi-faceted approach is recommended:
-
Disease-Relevant Cancer Cell Lines: For anti-cancer drug discovery, a panel of cell lines representing different cancer types should be employed.[8] For instance, if a thiazole compound is designed to target breast cancer, cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate choices.[9][10] The NCI-60 panel of human tumor cell lines provides a standardized and diverse set for initial broad-spectrum screening.[7][8]
-
Normal, Non-Transformed Cell Lines: To assess the selectivity of the thiazole compound, it is essential to include non-cancerous cell lines in the testing panel.[11][12] Commonly used examples include human fibroblasts (e.g., BJ) or immortalized kidney epithelial cells (e.g., HEK293).[12][13] A high therapeutic index, indicated by potent cytotoxicity against cancer cells and minimal impact on normal cells, is a desirable characteristic.
-
Cell Lines with Known Resistance Mechanisms: If the thiazole compound is intended to overcome drug resistance, including cell lines with well-characterized resistance mechanisms (e.g., overexpression of efflux pumps) can provide valuable insights.
B. Compound Preparation and Concentration Range: Ensuring Accuracy and Relevance
The physicochemical properties of the thiazole compounds will influence their handling and delivery to the cells.
-
Solubilization: Thiazole compounds are often hydrophobic and require solubilization in an organic solvent, typically dimethyl sulfoxide (DMSO), before being diluted in cell culture medium. It is crucial to determine the maximum tolerable DMSO concentration for each cell line, as high concentrations can be cytotoxic.
-
Dose-Response Curve: A key objective of cytotoxicity testing is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[14][15] To achieve this, a wide range of compound concentrations should be tested, typically in a logarithmic or semi-logarithmic series.[16][17] This ensures the generation of a complete sigmoidal dose-response curve, from which the IC50 can be accurately calculated.[18]
II. A Multi-Assay Approach to Unraveling Cytotoxicity Mechanisms
A. Primary Screening: Assessing Cell Viability and Metabolic Activity
The initial screening of thiazole compounds typically involves assays that measure overall cell viability or metabolic activity.
1. MTT Assay: A Classic Metabolic Indicator
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[19][20][21] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[19][20][22] The amount of formazan produced is proportional to the number of viable cells.[20]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the thiazole compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
B. Secondary Assays: Elucidating the Mode of Cell Death
Once the cytotoxic potential of a thiazole compound is established, the next step is to investigate the underlying mechanism of cell death.
1. Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Integrity
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.[24][25][26] This assay is a reliable indicator of necrosis or late-stage apoptosis.[25]
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture provided in the kit.
-
Incubation and Measurement: Incubate the plate at room temperature for the recommended time and then measure the absorbance at the specified wavelength (typically 490 nm).[26]
2. Caspase-3/7 Activation Assay: A Hallmark of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[5][27] A central event in apoptosis is the activation of caspases, a family of proteases.[28] Caspase-3 and -7 are effector caspases that play a crucial role in the execution phase of apoptosis.[27][28][29][30]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the thiazole compounds as previously described.
-
Reagent Addition: After the incubation period, add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[30]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[30]
III. Data Analysis and Interpretation: From Raw Data to Meaningful Insights
A. Calculating the IC50 Value
The IC50 value is a quantitative measure of a compound's potency. It is typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[14][18]
Calculation of Percent Inhibition:
% Inhibition = 100 x [1 - (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)][14]
Software such as GraphPad Prism or specialized Excel add-ins can be used to perform the curve fitting and calculate the IC50 value.[14][15]
B. Interpreting the Multi-Assay Data
By comparing the results from the different assays, a more complete understanding of the thiazole compound's cytotoxic mechanism can be achieved.
| Assay | Principle | Interpretation of Positive Result |
| MTT | Measures metabolic activity | Decrease in signal indicates reduced cell viability. |
| LDH | Measures membrane integrity | Increase in signal indicates cell lysis (necrosis or late apoptosis). |
| Caspase-3/7 | Measures apoptosis execution | Increase in signal indicates induction of apoptosis. |
For example, a compound that shows a decrease in the MTT signal and an increase in the caspase-3/7 signal, but no significant increase in the LDH signal at early time points, is likely inducing apoptosis. Conversely, a compound that causes a rapid increase in the LDH signal may be inducing necrosis.
IV. Visualizing the Experimental Workflow
A clear and logical workflow is essential for the successful execution of these cytotoxicity assays.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. Design of optimal concentrations for in vitro cytotoxicity experiments (2024) | Leonie Schürmeyer [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. caymanchem.com [caymanchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. stemcell.com [stemcell.com]
- 29. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 30. promega.com [promega.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-p-Tolylthiazol-2-ol Derivatives
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 4-arylthiazol-2-ol and their tautomeric 2-amino forms exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Traditional synthetic routes to these compounds often require long reaction times, harsh conditions, and tedious purification procedures. This application note presents a robust and highly efficient protocol for the synthesis of 4-p-tolylthiazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method drastically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent usage and byproduct formation.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of heterocyclic libraries.
Introduction: The Case for Microwave Synthesis
Heterocyclic compounds are fundamental to drug discovery, with a significant majority of pharmaceuticals incorporating these structures.[6] The thiazole ring, in particular, is a privileged scaffold due to its diverse biological activities.[1] Conventional synthesis, typically relying on conductive heating with an external heat source, suffers from several drawbacks:
-
Slow Reaction Rates: Hours or even days of refluxing are often necessary.
-
Thermal Gradients: Uneven heating of the reaction vessel can lead to the formation of impurities.
-
Energy Inefficiency: Significant energy is wasted heating the vessel and the environment rather than the reactants themselves.
Microwave-assisted synthesis overcomes these limitations by utilizing microwave irradiation to directly heat the reactants.[8] Polar molecules and ions within the reaction mixture align with the oscillating electric field of the microwaves. This rapid realignment generates heat through molecular friction, resulting in uniform and instantaneous volumetric heating.[8] The key advantages of this approach include:
-
Dramatic Rate Acceleration: Reactions are often completed in minutes.[5]
-
Higher Yields and Purity: Rapid heating minimizes the time available for side reactions and decomposition of products.[6]
-
Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, further accelerating reactions.[8][9]
-
Greener Chemistry: Reduced reaction times and often lower solvent requirements contribute to a more sustainable process.[7]
This protocol focuses on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, adapted for the speed and efficiency of microwave irradiation.[10][11]
Reaction Mechanism and Rationale
The synthesis of the 4-p-tolylthiazole core is achieved via the Hantzsch thiazole synthesis.[11][12] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. In this protocol, we use 2-bromo-1-(p-tolyl)ethanone and thiourea . The reaction proceeds through several key steps, which are significantly accelerated by microwave energy.
Mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon forms a five-membered heterocyclic intermediate.
-
Dehydration: Elimination of a water molecule from the intermediate results in the formation of the aromatic 2-amino-4-(p-tolyl)thiazole.
The final product, 2-amino-4-(p-tolyl)thiazole, exists in tautomeric equilibrium with its 2-imino form. Under certain conditions, this can be hydrolyzed to the corresponding 4-p-tolylthiazol-2-ol, which itself exists in equilibrium with its keto tautomer, 4-p-tolylthiazolidin-2-one. For the purpose of this protocol, we will isolate the stable 2-amino derivative, which is a direct and valuable precursor for further functionalization or for screening as a potential bioactive agent.
Caption: Fig 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Workflow and Protocols
The overall workflow is designed for efficiency and simplicity, minimizing handling and purification steps.
Caption: Fig 2: Microwave-Assisted Synthesis Workflow.
Materials and Equipment
-
Reagents: 2-bromo-1-(p-tolyl)ethanone (≥98%), Thiourea (≥99%), Ethanol (ACS grade), Saturated aqueous sodium bicarbonate (NaHCO₃), Deionized water.
-
Equipment: Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps, Magnetic stir fleas, Glass funnel and filter paper, Beakers and Erlenmeyer flasks.
Detailed Synthesis Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir flea, add 2-bromo-1-(p-tolyl)ethanone (1.0 mmol, 213 mg).
-
Add thiourea (1.2 mmol, 91 mg). The slight excess of thiourea ensures the complete consumption of the α-haloketone.
-
Add 3 mL of ethanol. The solvent facilitates heat transfer and dissolves the reagents.
-
-
Microwave Reaction:
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C (The instrument will modulate power to maintain this temperature)
-
Ramp Time: 1 minute
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Run the reaction. The pressure inside the vessel will increase; ensure the synthesizer is operating within its safety limits.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal.
-
Pour the reaction mixture into a beaker containing 20 mL of cold deionized water. A precipitate should form.
-
Slowly add saturated aqueous sodium bicarbonate solution dropwise while stirring until the mixture is neutral to slightly basic (pH ~8). This step neutralizes the hydrobromic acid (HBr) byproduct.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with two portions of cold deionized water (2 x 10 mL).
-
Allow the crude product to air-dry on the filter paper.
-
-
Purification:
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Results and Optimization
The microwave-assisted Hantzsch synthesis provides excellent results in a fraction of the time required by conventional methods. The reaction can be optimized by adjusting time and temperature.
| Entry | Method | Temperature (°C) | Time | Yield (%) | Notes |
| 1 | Conventional | 78 (Reflux) | 8 hours | 65% | Standard reflux in ethanol. |
| 2 | Microwave | 100 | 5 min | 82% | Good yield, rapid conversion. |
| 3 | Microwave | 120 | 5 min | 91% | Optimized conditions. |
| 4 | Microwave | 140 | 5 min | 89% | Slight decrease in yield, potential for byproduct formation. |
| 5 | Microwave | 120 | 2 min | 75% | Incomplete reaction. |
Discussion: As shown in the table, microwave irradiation at 120 °C for 5 minutes provides a superior yield (91%) compared to 8 hours of conventional reflux (65%). The sealed-vessel environment allows the reaction to proceed well above the boiling point of ethanol, dramatically increasing the reaction rate according to the Arrhenius equation. This efficiency is a hallmark of microwave-assisted synthesis in modern drug discovery.[5][7]
Conclusion
This application note details a validated, high-speed, and efficient protocol for the synthesis of 2-amino-4-(p-tolyl)thiazole, a key intermediate for this compound derivatives. By replacing conventional heating with microwave irradiation, this method reduces reaction times from hours to mere minutes while significantly improving product yields. This protocol serves as a powerful tool for researchers in medicinal chemistry, enabling the rapid generation of thiazole-based compound libraries for biological screening and drug development programs.
References
- 1. jetir.org [jetir.org]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 5. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epcp.ac.in [epcp.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 9. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: A Modular Approach to the Synthesis of N-Aryl-2-p-tolylthiazole-4-carboxamides
For: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-aryl-2-p-tolylthiazole-4-carboxamide framework, in particular, has emerged as a promising area of investigation due to its structural similarity to known kinase inhibitors and other targeted therapeutic agents. The modular nature of its synthesis allows for the systematic exploration of structure-activity relationships (SAR) by varying the substitution on the N-aryl moiety.
This document provides a comprehensive, field-proven protocol for the synthesis of N-aryl-2-p-tolylthiazole-4-carboxamides. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Synthetic Strategy: A Two-Stage Modular Approach
The synthesis is logically divided into two main stages, allowing for the preparation of a diverse library of final compounds from a common intermediate.
-
Stage 1: Synthesis of the Core Intermediate. The foundational step is the construction of the 2-p-tolylthiazole-4-carboxylic acid scaffold. This is efficiently achieved via the Hantzsch thiazole synthesis, a robust and widely-used method for the formation of thiazole rings.
-
Stage 2: Amide Coupling. The carboxylic acid intermediate is then coupled with a variety of substituted anilines to generate the desired N-aryl-2-p-tolylthiazole-4-carboxamides. This is accomplished using a standard and highly efficient peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high yields, low racemization, and compatibility with a wide range of functional groups.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for N-aryl-2-p-tolylthiazole-4-carboxamides.
Experimental Protocols
Stage 1: Synthesis of 2-(p-Tolyl)thiazole-4-carboxylic Acid (Intermediate 1)
This stage involves the Hantzsch thiazole synthesis followed by saponification of the resulting ester.
Step 1.1: Synthesis of Ethyl 2-(p-tolyl)thiazole-4-carboxylate
This reaction involves the condensation of 4-methylthiobenzamide with ethyl bromopyruvate.
-
Materials:
-
4-Methylthiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiobenzamide (1.0 eq) in absolute ethanol.
-
Add ethyl bromopyruvate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol to afford the crude product.
-
The crude ethyl 2-(p-tolyl)thiazole-4-carboxylate can be used in the next step without further purification.
-
Step 1.2: Saponification to 2-(p-Tolyl)thiazole-4-carboxylic Acid
This step hydrolyzes the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 2-(p-tolyl)thiazole-4-carboxylate (from Step 1.1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 2N)
-
-
Procedure:
-
Suspend the crude ethyl 2-(p-tolyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl.
-
The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(p-tolyl)thiazole-4-carboxylic acid (Intermediate 1).
-
Stage 2: Synthesis of N-Aryl-2-p-tolylthiazole-4-carboxamides (General Procedure)
This general procedure describes the HATU-mediated amide coupling of the carboxylic acid intermediate with a substituted aniline.
-
Materials:
-
2-(p-Tolyl)thiazole-4-carboxylic acid (Intermediate 1)
-
Substituted aniline (1.0-1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a solution of 2-(p-tolyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0-1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-aryl-2-p-tolylthiazole-4-carboxamide.
-
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-(p-Tolyl)thiazole-4-carboxylic Acid | C11H9NO2S | 219.26 | Off-white solid | 210-212 |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide | C17H14N2OS | 294.37 | White solid | 185-187 |
| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | C17H13ClN2OS | 328.82 | Pale yellow solid | 201-203 |
Spectroscopic Data (Representative Examples):
-
¹H NMR (400 MHz, DMSO-d₆) of N-Phenyl-2-p-tolylthiazole-4-carboxamide: δ 10.40 (s, 1H, NH), 8.55 (s, 1H, Thiazole-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 7.40 (t, J = 8.0 Hz, 2H, Ar-H), 7.15 (t, J = 8.0 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) of N-Phenyl-2-p-tolylthiazole-4-carboxamide: δ 168.0, 159.5, 148.0, 140.0, 139.0, 131.0, 129.5, 129.0, 126.5, 124.0, 120.5, 119.0, 21.0.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1660 (C=O, amide I), 1540 (N-H bend, amide II), 1590, 1490 (C=C, aromatic).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₅N₂OS⁺: 295.09; found: 295.1.
Utilizing 4-p-Tolylthiazol-2-ol in antimicrobial activity assays
Application Notes & Protocols
Topic: Utilizing 4-p-Tolylthiazol-2-ol in Antimicrobial Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Thiazole derivatives, such as the subject of this guide, this compound, represent a promising class of molecules in the urgent search for new antimicrobial agents to combat rising drug resistance.[3] Their mechanism of action, while diverse, is often attributed to the inhibition of essential microbial enzymes. For instance, in silico docking studies on similar thiazole derivatives predict the inhibition of the E. coli MurB enzyme, a key player in peptidoglycan biosynthesis, as a putative antibacterial mechanism.[1][4] For antifungal activity, the likely target is 14α-lanosterol demethylase (CYP51), an enzyme critical for ergosterol synthesis in the fungal cell membrane.[1][5]
These application notes provide a comprehensive guide for researchers to reliably evaluate the antimicrobial potential of this compound. We present detailed, field-proven protocols for foundational antimicrobial susceptibility tests (AST): the Broth Microdilution assay for quantitative Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion assay for qualitative susceptibility screening. Adherence to these standardized methods, which are grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and inter-laboratory comparable data.[6][7]
Compound Handling and Stock Solution Preparation
Accurate and consistent preparation of the test compound is the foundation of a reliable antimicrobial assay. The physicochemical properties of this compound, particularly its solubility, dictate the choice of solvent and preparation method.
2.1. Solubility Assessment and Solvent Selection
-
Rationale: Most novel organic molecules, including many thiazole derivatives, exhibit poor aqueous solubility. Therefore, a biocompatible organic solvent is required to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and miscibility with aqueous culture media.[8] However, it is crucial to validate that the final concentration of DMSO in the assay does not affect microbial growth.
-
Procedure:
-
Attempt to dissolve this compound in sterile deionized water. If insoluble, proceed to the next step.
-
Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL).[9] Gentle warming or vortexing may aid dissolution.
-
Crucially, a solvent toxicity control must be included in all assays. This involves testing the highest concentration of DMSO used in the experiment (e.g., 1% or 2% v/v) against the test microorganisms to ensure it does not inhibit growth.
-
2.2. Preparation of Stock Solution
-
Accurately weigh a small quantity (e.g., 5 mg) of this compound using an analytical balance.
-
In a sterile microcentrifuge tube or glass vial, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10][11] This quantitative assay is performed in a 96-well microtiter plate.
3.1. Required Materials
-
This compound stock solution (e.g., 2560 µg/mL in DMSO)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
0.5 McFarland turbidity standard[10]
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
3.2. Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
3.3. Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer colonies into a tube with 4-5 mL of sterile saline.
-
Vortex to create a uniform suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify (absorbance at 625 nm should be 0.08 to 0.13).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution (e.g., 2560 µg/mL) to the wells in Column 1 only. This results in an initial concentration of 1280 µg/mL in Column 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix by pipetting up and down.
-
Repeat this transfer from Column 2 to 3, and so on, up to Column 10. Discard 100 µL from Column 10.[12]
-
Column 11 serves as the Growth Control (no compound).
-
Column 12 serves as the Sterility Control (no compound, no bacteria).
-
A separate plate or row should be set up for a positive control antibiotic and a solvent control.
-
-
Inoculation and Incubation:
-
Within 15-30 minutes of its preparation, add 10 µL of the final diluted bacterial inoculum (~5 x 10⁶ CFU/mL) to wells in Columns 1 through 11. Do NOT add inoculum to Column 12. The final volume in each test well will be ~110 µL with a bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[10]
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate. The sterility control (Column 12) should be clear, and the growth control (Column 11) should be distinctly turbid.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (the first clear well in the dilution series).[13]
-
Protocol: Kirby-Bauer Disk Diffusion Assay
This method assesses antimicrobial susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with the test compound.[14] It is a widely used, cost-effective method for screening.
4.1. Required Materials
-
This compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[15]
-
Test microorganisms and 0.5 McFarland standard, prepared as in section 3.3.1
-
Sterile cotton swabs
-
Sterile forceps
-
Ruler or calipers
4.2. Experimental Workflow Diagram
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
4.3. Step-by-Step Protocol
-
Disk Preparation:
-
Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the this compound stock solution onto each sterile paper disk.
-
Prepare positive control disks (e.g., ampicillin) and negative solvent control disks (DMSO only).
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.[15]
-
-
Inoculation of MHA Plate:
-
Prepare the bacterial inoculum standardized to a 0.5 McFarland turbidity as described previously (section 3.3.1).
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.[14]
-
Streak the swab across the entire surface of the MHA plate. Rotate the plate approximately 60° and repeat the streaking. Rotate another 60° and streak a final time to ensure an even, confluent lawn of growth.[16]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring they are evenly spaced.[17]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[16]
-
Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.[16][18]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area where no growth occurs) for each disk in millimeters (mm), including the disk diameter.[15]
-
The solvent control disk should have no zone of inhibition. The positive control should have a zone within its expected quality control range.
-
The size of the zone for this compound indicates its level of activity against the test organism.
-
Quality Control: The Key to Trustworthy Data
A robust quality control (QC) system is non-negotiable for ensuring the accuracy and reproducibility of AST results.[19]
-
Reference Strains: All assays must be performed in parallel with well-characterized QC strains with known susceptibility profiles. These are available from culture collections like ATCC (American Type Culture Collection).[20][21]
-
Escherichia coli ATCC® 25922™ (for non-fastidious Gram-negative bacteria)
-
Staphylococcus aureus ATCC® 25923™ (for staphylococci and non-fastidious Gram-positive bacteria)
-
Pseudomonas aeruginosa ATCC® 27853™ (for non-Enterobacteriaceae)
-
-
Performance Monitoring: The MIC values or zone diameters obtained for these QC strains must fall within the acceptable ranges published by CLSI (M100 document) or EUCAST.[22][23] If QC results are out of range, patient/experimental results are considered invalid, and troubleshooting is required.
-
Assay Controls: As described in the protocols, every experiment must include:
-
Sterility Control: To check for media contamination.
-
Growth Control: To ensure the viability of the inoculum.
-
Solvent Control: To confirm the solvent has no intrinsic antimicrobial activity.
-
Positive Control: A standard antibiotic to validate the test system.
-
Data Presentation
Results should be tabulated clearly for easy comparison and interpretation.
Table 1: Example MIC Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |
|---|---|---|---|
| Staphylococcus aureus | ATCC® 25923™ | 16 | 0.5 [Ciprofloxacin] |
| Escherichia coli | ATCC® 25922™ | 64 | 0.015 [Ciprofloxacin] |
| MRSA | Clinical Isolate | 32 | >128 [Ciprofloxacin] |
Table 2: Example Disk Diffusion Data for this compound (100 µ g/disk )
| Microorganism | Strain ID | Zone of Inhibition (mm) | Positive Control Zone (mm) [Antibiotic] |
|---|---|---|---|
| Staphylococcus aureus | ATCC® 25923™ | 18 | 25 [Ciprofloxacin 5 µg] |
| Escherichia coli | ATCC® 25922™ | 12 | 32 [Ciprofloxacin 5 µg] |
| Pseudomonas aeruginosa | ATCC® 27853™ | 0 | 28 [Ciprofloxacin 5 µg] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. ESCMID: EUCAST [escmid.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. benchchem.com [benchchem.com]
- 16. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 21. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iacld.com [iacld.com]
- 23. szu.gov.cz [szu.gov.cz]
Application Note & Protocol: Accelerating Pharmaceutical Intermediate Synthesis with Flow Chemistry
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Traditional batch processing, while well-established, often faces challenges related to safety, scalability, process control, and efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging continuous flow chemistry to overcome these limitations. We will explore the fundamental principles of flow chemistry, detail the setup of continuous manufacturing systems, present step-by-step protocols for key reaction classes, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control. Through a detailed case study, we will demonstrate the tangible advantages of flow chemistry, including enhanced safety, improved yield and purity, and accelerated development timelines.
Introduction: The Paradigm Shift from Batch to Flow
For decades, the pharmaceutical industry has relied on batch manufacturing, a process where reactants are loaded into a large vessel, undergo a chemical transformation, and are then discharged for downstream processing. While effective, this method presents inherent challenges:
-
Safety Concerns: Large volumes of hazardous reagents and energetic reactions pose significant safety risks, including the potential for thermal runaways.[1][2][3]
-
Scalability Issues: Translating a laboratory-scale batch process to pilot or production scale is often non-trivial, requiring extensive re-optimization and validation.[2][3][4]
-
Limited Process Control: Maintaining uniform temperature, mixing, and concentration throughout a large reactor is difficult, which can lead to inconsistent product quality and impurity profiles.[1][4]
-
Inefficiency: Batch processes often involve long reaction times, significant downtime between batches, and larger equipment footprints.[2]
Flow chemistry, or continuous manufacturing, offers a transformative alternative. In this approach, chemical reactions are performed in a continuously flowing stream within a network of tubes, coils, or microreactors.[2][5] This methodology provides superior control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to more precise and reproducible synthesis.[4][5] The small reactor volumes inherently enhance safety, especially when handling hazardous materials or performing highly exothermic reactions.[1][2][6]
Key Advantages of Flow Chemistry in Pharmaceutical Synthesis:
-
Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions.[2][6]
-
Improved Yield and Selectivity: Precise control over reaction parameters leads to cleaner reactions and fewer by-products.[5]
-
Rapid Optimization: The ability to quickly vary parameters and reach a steady state allows for faster process development.[7]
-
Seamless Scalability: Scaling up is achieved by running the system for longer periods ("numbering up") rather than redesigning larger reactors, ensuring consistent quality.[2][4]
-
Process Intensification: Reactions can often be performed at higher temperatures and pressures than in batch, significantly reducing reaction times.[4][5]
-
Integration with PAT: Continuous monitoring allows for real-time process understanding and control, aligning with Quality by Design (QbD) principles.[8][9]
Core Components of a Flow Chemistry System
A typical flow chemistry setup is modular, allowing for flexibility in designing a system tailored to a specific chemical transformation.
Diagram: Generic Flow Chemistry Workflow
Caption: A modular setup for a typical flow chemistry synthesis.
| Component | Function & Key Considerations |
| Reagent Pumps | Deliver precise and pulseless flow of reactants. Syringe pumps are excellent for small-scale and viscous fluids, while HPLC pumps offer high pressure and flow rate stability for larger scales. |
| Reactors | The heart of the system where the reaction occurs. Common types include tubing/coils (PFA, stainless steel for chemical compatibility and pressure), microreactors (glass, silicon carbide for excellent heat/mass transfer), and packed-bed reactors for heterogeneous catalysis.[1] |
| Back Pressure Regulator (BPR) | Maintains a constant pressure in the system, preventing solvent boiling above their atmospheric boiling point and enabling superheated conditions. |
| Temperature Control | Thermostatted baths, heating blocks, or Peltier modules are used to precisely control the reactor temperature, which is critical for reaction kinetics and selectivity. |
| Process Analytical Technology (PAT) | In-line or on-line analytical tools (e.g., FTIR, UV-Vis, Raman, NMR) that provide real-time data on reaction conversion, intermediate formation, and product purity.[8][9][10][11] |
Protocol: Multi-step Flow Synthesis of an API Intermediate
This section provides a representative, detailed protocol for a multi-step synthesis. We will focus on the synthesis of a key intermediate for Celecoxib, a COX-2 inhibitor, which involves the use of a highly reactive organolithium species—a classic example where flow chemistry provides significant safety and efficiency advantages.[12]
Reaction Scheme
Step 1: Generation of trifluoropropynyl lithium. Step 2: Reaction with p-tolualdehyde to form the alcohol intermediate.
Materials & Equipment
-
Reagents: 3,3,3-Trifluoropropyne, n-Butyllithium (nBuLi) in hexanes, p-Tolualdehyde, Anhydrous Tetrahydrofuran (THF).
-
Equipment: Two syringe pumps, PFA tubing (1/16" OD, 1.0 mm ID), T-mixer, two reactor coils, back pressure regulator (10 bar), cooling baths (-78°C and 0°C), product collection vial.
Step-by-Step Protocol
-
System Preparation:
-
Assemble the flow system as shown in the diagram below. Ensure all connections are secure.
-
Purge the entire system with dry nitrogen or argon for 30 minutes to ensure anhydrous conditions.
-
Prime the pumps and lines with anhydrous THF.
-
-
Reagent Preparation:
-
Solution A: Prepare a solution of 3,3,3-Trifluoropropyne in anhydrous THF.
-
Solution B: Use a commercially available solution of nBuLi in hexanes.
-
Solution C: Prepare a solution of p-Tolualdehyde in anhydrous THF.
-
-
Reaction Execution:
-
Immerse the first reactor coil (RC1) in a -78°C bath (dry ice/acetone).
-
Immerse the second reactor coil (RC2) in a 0°C bath (ice/water).
-
Set the flow rates for the pumps:
-
Pump 1 (Solution A): 0.5 mL/min
-
Pump 2 (Solution B): 0.45 mL/min (slight sub-stoichiometric amount)
-
Pump 3 (Solution C): 0.5 mL/min
-
-
Start pumps 1 and 2 to deliver the trifluoropropyne and nBuLi solutions. The streams combine in the first T-mixer (M1) and enter RC1. The residence time in RC1 should be approximately 1 minute to ensure complete formation of the lithium acetylide.
-
The output from RC1 is then mixed with the p-tolualdehyde stream (Solution C) at the second T-mixer (M2).
-
The combined stream enters the second reactor coil (RC2) at 0°C. A residence time of 5 minutes is typically sufficient for the reaction to go to completion.[12]
-
The product stream passes through the back pressure regulator and is collected in a flask containing a quenching solution (e.g., saturated ammonium chloride).
-
-
Steady State and Collection:
-
Allow the system to run for a period equivalent to three times the total system volume to reach a steady state before collecting the product.
-
Monitor the reaction conversion using an in-line PAT tool (e.g., FTIR) placed after RC2 to confirm steady state has been reached.[10]
-
-
Shutdown and Work-up:
-
Once the desired amount of product is collected, switch the pumps to deliver pure solvent (THF) to flush the system.
-
The collected product is then worked up using standard laboratory procedures (e.g., extraction, drying, and purification by chromatography or crystallization).
-
Diagram: Organolithium Reaction Flow Setup
Caption: Flow diagram for the two-step synthesis of a Celecoxib intermediate.
Causality and Optimization
-
Why -78°C for Lithiation? The deprotonation of trifluoropropyne with nBuLi is highly exothermic and the resulting lithium acetylide can be unstable at higher temperatures. The excellent heat transfer in the narrow-bore tubing of the flow reactor allows for precise temperature control, preventing decomposition and side reactions, a feat difficult to achieve in a large batch reactor.[12]
-
Why a Short Residence Time? Organolithium reactions are often extremely fast. Flow chemistry allows for the generation and immediate use of the reactive intermediate in a subsequent step (a "telescoped" reaction), minimizing decomposition.[13][14] The total residence time of ~6 minutes in this flow process is a significant improvement over batch procedures which can take hours, including slow addition times at cryogenic temperatures.[12]
-
Optimization: This process can be rapidly optimized by varying flow rates (to change residence time and stoichiometry) and temperature to maximize yield and minimize impurity formation. A Design of Experiments (DoE) approach integrated with automated sampling and analysis can identify optimal conditions in a matter of hours.
The Role of Process Analytical Technology (PAT)
PAT is a critical component of modern pharmaceutical manufacturing, enabling a shift from "testing to quality" to "building quality in".[9] In flow chemistry, PAT provides real-time insights into the process, allowing for continuous monitoring and control.[8][9][11]
| PAT Tool | Application in Flow Chemistry | Information Gained |
| FTIR / Raman | In-line monitoring of reactant consumption and product formation. Ideal for tracking functional group changes.[8][10] | Reaction kinetics, conversion rates, detection of intermediates, confirmation of steady state. |
| UV-Vis | Monitoring of chromophoric species. Useful for reactions involving colored reactants or products. | Concentration measurements, reaction progress. |
| NMR | On-line analysis provides detailed structural information.[8][15] | Structural confirmation of product, impurity profiling, quantitative analysis. |
| UPLC-MS | On-line sampling and analysis for complex reaction mixtures.[8] | High-resolution separation and identification of all components, accurate purity assessment. |
By integrating a PAT tool, such as an FTIR probe after the second reactor, an operator can see in real-time when the reaction has reached steady state, ensuring that only product of consistent quality is collected.[10] This data can also be used in a feedback loop to automatically adjust process parameters (like temperature or flow rate) to maintain optimal conditions.[11]
Conclusion and Future Outlook
Continuous flow chemistry represents a fundamental advancement in the synthesis of pharmaceutical intermediates. By offering unprecedented control over reaction conditions, it directly addresses the primary challenges of traditional batch processing, leading to processes that are safer, more efficient, and more reliable. The modular nature of flow systems, combined with the power of real-time monitoring through PAT, accelerates drug development and aligns perfectly with the principles of modern, quality-driven pharmaceutical manufacturing. As the industry continues to embrace these technologies, we can expect to see wider adoption of end-to-end continuous processes, from starting materials to final drug product formulation.[16][17]
References
- 1. contractpharma.com [contractpharma.com]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. asynt.com [asynt.com]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. syrris.com [syrris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. mt.com [mt.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 12. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 15. PAT for Continuous Processing | Bruker [bruker.com]
- 16. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 17. jst.org.in [jst.org.in]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-p-Tolylthiazol-2-ol synthesis
An Expert Guide to Optimizing the Synthesis of 4-p-Tolylthiazol-2-ol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, our goal is to move beyond mere procedural steps, focusing instead on the underlying chemical principles to empower you to solve challenges in your own laboratory settings.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch Thiazole Synthesis, first reported in 1887.[1][2] This method typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. For the target molecule, this compound, a common and effective strategy is a two-step process:
-
Hantzsch Condensation: Reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea to form the key intermediate, 4-(p-tolyl)thiazol-2-amine.
-
Hydrolysis: Conversion of the 2-amino group to a 2-hydroxyl group. The final product exists in tautomeric equilibrium with its corresponding thiazol-2(3H)-one form.
This guide will address the critical parameters and potential pitfalls of both stages of this synthesis.
Reaction Mechanism: Hantzsch Thiazole Synthesis
Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Caption: Hantzsch thiazole synthesis mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this synthesis?
A1: The two primary reactants are 2-bromo-1-(p-tolyl)ethanone and thiourea. The quality of the α-haloketone is paramount. α-Haloketones can be unstable and are often lachrymatory; impurities or degradation can significantly hinder the reaction.[3][4] It is advisable to use freshly prepared or purified 2-bromo-1-(p-tolyl)ethanone. Thiourea should be of high purity and stored in a desiccator, as moisture can affect reactivity.
Q2: Why is ethanol a commonly used solvent?
A2: Ethanol is an excellent choice for several reasons. It effectively dissolves both thiourea and the α-haloketone at reflux temperatures, creating a homogeneous reaction environment.[5] Its boiling point (78 °C) provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. Furthermore, the product, 4-(p-tolyl)thiazol-2-amine hydrobromide, often precipitates from ethanol upon cooling, which simplifies initial isolation.
Q3: Is a catalyst required for the Hantzsch condensation?
A3: The traditional Hantzsch synthesis does not strictly require an external catalyst, as the reaction proceeds thermally, typically under reflux.[1][5] However, some modern protocols employ catalysts to improve yields, reduce reaction times, or enable milder conditions. Options include reusable solid catalysts like silica-supported tungstosilisic acid or employing microwave irradiation to accelerate the reaction.[6][7]
Q4: My final product is difficult to characterize. Is it this compound or the thione tautomer?
A4: This is a common point of confusion. 2-Hydroxythiazoles exist in a tautomeric equilibrium with 2-thiazolinones. The position of this equilibrium depends on the solvent, pH, and substitution pattern. In many cases, the keto (or thione, if starting from a different precursor) form is the more stable tautomer. Spectroscopic analysis (NMR, IR) is crucial for characterization. For instance, the presence of a strong C=O stretch in the IR spectrum would suggest a significant population of the thiazolinone form.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Yield of 4-(p-tolyl)thiazol-2-amine (Intermediate) | Poor Quality of 2-bromo-1-(p-tolyl)ethanone: This is the most common cause. The α-haloketone may have decomposed during storage, or the initial bromination of 4'-methylacetophenone may have been incomplete.[4] | Solution: Purify the α-haloketone immediately before use, typically by recrystallization from a suitable solvent like hexane or ethanol.[8] Verify its purity via TLC and ¹H NMR. The presence of a sharp singlet for the -CH₂Br protons is a good indicator of purity. |
| Suboptimal Reaction Temperature: The reaction has a significant activation energy barrier. Insufficient heating will result in a slow or stalled reaction.[7] | Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Use a heating mantle with a temperature controller and insulate the reaction flask neck to prevent heat loss. Monitor the internal reaction temperature if possible. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | Solution: A slight excess (1.1 to 1.2 equivalents) of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[5] Accurately weigh your reagents and verify calculations. | |
| Presence of Water: Moisture can interfere with the reaction, potentially hydrolyzing the α-haloketone. | Solution: Use anhydrous ethanol as the solvent and ensure all glassware is thoroughly oven-dried before use.[9] While not strictly necessary to run under an inert atmosphere, minimizing exposure to atmospheric moisture is good practice. | |
| 2. Significant Impurity Formation | Self-condensation of α-haloketone: Under basic conditions or prolonged heating, α-haloketones can undergo self-condensation reactions. | Solution: The Hantzsch reaction naturally produces HBr, creating an acidic environment that disfavors this side reaction. Avoid adding any base. Monitor the reaction by TLC and stop heating once the limiting reagent is consumed to prevent byproduct formation from over-exposure to heat.[7] |
| Formation of Disulfide Byproducts: If starting materials for the α-haloketone synthesis (like 2-aminothiophenol in other thiazole syntheses) are oxidized, disulfide byproducts can form.[10] | Solution: While less common for this specific route, this highlights the importance of pure starting materials. Ensure your 2-bromo-1-(p-tolyl)ethanone is free from precursors or side-products of its own synthesis. | |
| 3. Difficult Hydrolysis of the 2-Amino Group | Amine Protonation: In acidic media, the exocyclic amino group is protonated, making it a poor leaving group and resistant to nucleophilic attack by water. | Solution: Hydrolysis of 2-aminothiazoles often requires forcing conditions. A common method is diazotization with sodium nitrite (NaNO₂) in an acidic aqueous solution (e.g., H₂SO₄/H₂O) at low temperatures, followed by warming to decompose the diazonium salt. This converts the amino group into an excellent N₂ leaving group. |
| Ring Instability: Harsh acidic or basic conditions required for hydrolysis can potentially lead to the degradation of the thiazole ring itself. | Solution: Carefully control the temperature and reaction time during hydrolysis. Start with milder conditions and gradually increase severity. Monitor the reaction closely by TLC to find the optimal point where the starting material is consumed but product degradation is minimal. | |
| 4. Product Purification Challenges | Product is an Inseparable Oil: The crude product may be an oil or a low-melting solid contaminated with impurities.[11] | Solution: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can help remove non-polar impurities and leave a more solid product. If this fails, column chromatography is the next step. |
| Co-elution of Impurities: The product and key impurities may have very similar polarities, making separation by column chromatography difficult.[10] | Solution: Screen different eluent systems using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective. If separation is still poor, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(p-tolyl)thiazol-2-amine (Hantzsch Condensation)
This protocol is a robust starting point for optimization.
Caption: General workflow for Hantzsch synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(p-tolyl)ethanone (e.g., 5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol, 1.1 eq).[5]
-
Solvent Addition: Add anhydrous ethanol (e.g., 35 mL).
-
Reaction: Heat the mixture to a steady reflux. The solids should dissolve to form a clear solution, which may later become cloudy as the product salt forms.
-
Monitoring: Allow the reaction to proceed for 1-3 hours. Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then in an ice-water bath for 30 minutes to maximize precipitation of the hydrobromide salt of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Neutralization: Suspend the collected salt in water (e.g., 50 mL) and slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is >8.
-
Final Product: Collect the resulting white solid (the free amine) by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[5]
Protocol 2: Hydrolysis of 4-(p-tolyl)thiazol-2-amine (Illustrative)
Caution: Diazotization reactions should be performed with care in a well-ventilated fume hood, as diazonium salts can be unstable.
-
Dissolution: Suspend 4-(p-tolyl)thiazol-2-amine (1.0 eq) in an aqueous sulfuric acid solution (e.g., 10-20% v/v) in a beaker, cooled to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred thiazole suspension, ensuring the temperature remains below 5 °C.
-
Decomposition: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature slowly. Gentle heating (e.g., to 40-50 °C) may be required to facilitate the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.
-
Isolation: Once gas evolution ceases, cool the mixture. The product may precipitate or may need to be extracted.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.
Parameter Optimization Summary
The following table summarizes key parameters and their expected impact on the Hantzsch condensation step, providing a logical framework for optimization experiments.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Solvent | Ethanol, Methanol, Isopropanol, Acetonitrile | Ethanol/Methanol typically give high yields.[5] Less polar or aprotic solvents may reduce solubility and reaction rate. | Solvents that promote precipitation of the product salt upon cooling can improve the purity of the initially isolated material. | The solvent must solubilize reactants while allowing for product isolation. Protic solvents can participate in the mechanism. |
| Temperature | Room Temp, 50 °C, Reflux | Yield increases significantly with temperature. Room temperature reactions are often impractically slow. | Higher temperatures can increase the rate of side reactions if the reaction time is excessively long. | The reaction requires sufficient thermal energy to overcome activation barriers for cyclization and dehydration.[12] |
| Reaction Time | 1 hr, 3 hr, 6 hr, 12 hr | Yield generally increases up to an optimal time (often 1-3 hrs), after which it plateaus.[12] | Prolonged heating can lead to the formation of colored decomposition or condensation byproducts. | The reaction should be stopped once the limiting reagent is consumed to maximize purity. This is best determined by TLC monitoring.[10] |
| Thiourea Stoichiometry | 1.0 eq, 1.1 eq, 1.5 eq | Using a slight excess (1.1 eq) often maximizes the yield based on the α-haloketone.[5] A large excess offers diminishing returns and complicates purification. | A large excess of unreacted thiourea will need to be removed during work-up. | Le Chatelier's principle is not the primary driver here; rather, a slight excess ensures the complete conversion of the more valuable starting material. |
Troubleshooting Workflow
When faced with a suboptimal result, a logical diagnostic process is essential.
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-p-Tolylthiazol-2-ol
Welcome to the technical support resource for the synthesis of 4-p-tolylthiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your target compound.
The synthesis of this compound is most effectively accomplished via a two-stage process. The initial stage involves the well-established Hantzsch thiazole synthesis to form the stable intermediate, 2-amino-4-(p-tolyl)thiazole. The subsequent stage converts the 2-amino group into the desired 2-hydroxyl group through a diazotization-hydrolysis reaction. This guide is structured to address challenges in both critical stages of the synthesis.
Overall Synthesis Workflow
The following diagram outlines the two-stage synthetic pathway from the starting materials to the final product.
Caption: Overall two-stage workflow for the synthesis of this compound.
Stage 1: Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole
The Hantzsch synthesis is a classic and reliable method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[1] This reaction is known for its simplicity and generally high yields.[2]
Reaction Mechanism
The process begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic 2-aminothiazole ring.[2]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol is adapted from established procedures known to produce high yields.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(p-tolyl)ethanone (1.0 eq) and thiourea (1.1 to 1.2 eq).
-
Solvent Addition: Add 95% ethanol to the flask (approx. 1.5 mL per mmol of the ketone).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Neutralization: Pour the cooled reaction mixture into a beaker containing water (approx. 2.5 mL per mmol of the ketone). Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise until the mixture is slightly basic (pH 8-9). This neutralizes the hydrobromide salt of the product, causing the free amine to precipitate.[3]
-
Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid filter cake thoroughly with hot water, followed by a small amount of cold ethanol to remove any unreacted starting materials. Dry the solid under vacuum to yield 2-amino-4-(p-tolyl)thiazole.
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure Starting Materials: 2-bromo-1-(p-tolyl)ethanone can degrade over time. 2. Incomplete Reaction: Insufficient reflux time or temperature. 3. Incorrect Stoichiometry: An insufficient amount of thiourea was used. | 1. Reagent Check: Verify the purity of the α-haloketone by NMR or melting point. If necessary, recrystallize it before use. 2. Optimize Conditions: Ensure a gentle but steady reflux is maintained. Extend the reaction time to 2-3 hours and monitor via TLC until the starting ketone spot disappears. 3. Adjust Stoichiometry: Use a slight excess of thiourea (1.1-1.2 equivalents) to ensure the complete consumption of the limiting ketone reagent. |
| Oily or Gummy Product After Precipitation | 1. Incomplete Neutralization: The product may still be partially in its salt form, which is more soluble. 2. Presence of Impurities: Low-melting point impurities or residual solvent can prevent solidification. | 1. Check pH: Ensure the pH of the aqueous mixture is 8-9 after adding Na₂CO₃. Add more base if needed and stir vigorously. 2. Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent like hexanes or diethyl ether. This can help induce crystallization and wash away soluble impurities. |
| Product is Darkly Colored | 1. Decomposition: Overheating or prolonged reaction times can lead to the formation of colored degradation byproducts. | 1. Temperature Control: Avoid excessively high temperatures during reflux. 2. Purification: The crude product can be dissolved in a minimal amount of hot ethanol and treated with activated charcoal to remove colored impurities before recrystallization. |
Stage 2: Synthesis of this compound
This stage involves the conversion of the 2-amino group to a 2-hydroxyl group. This is achieved by forming a thiazole-2-diazonium salt, which is subsequently hydrolyzed by heating in an aqueous acidic medium. The resulting product exists in equilibrium with its more stable tautomer, 4-p-tolylthiazol-2(3H)-one.
Reaction Mechanism Overview
The reaction proceeds via the formation of a diazonium salt from the primary amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid). These heterocyclic diazonium salts are often unstable and readily decompose upon heating in water, releasing nitrogen gas and forming the desired hydroxyl group.[4][5]
Experimental Protocol: Diazotization & Hydrolysis
Critical Safety Note: Diazonium salts can be explosive when isolated in a dry state.[6][7] This protocol is designed for in situ generation and immediate consumption of the intermediate without isolation. All steps involving the diazonium salt must be performed at low temperatures (0-5 °C).
-
Acidic Solution: In a flask, suspend the 2-amino-4-(p-tolyl)thiazole (1.0 eq) in a dilute solution of sulfuric acid (e.g., 10-15% H₂SO₄ in water).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature for the next step.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a small amount of cold water. Add this solution dropwise to the cold thiazole suspension. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent localized warming. Maintain the temperature below 5 °C throughout the addition.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for another 20-30 minutes. Then, slowly and carefully heat the reaction mixture to 50-60 °C. You should observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, should precipitate. Collect the solid by vacuum filtration.
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Purification: Wash the crude product with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hydroxyl Product | 1. Unstable Diazonium Salt: Thiazole diazonium salts are notoriously unstable and can decompose via side reactions if the temperature is not strictly controlled.[4][5] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite. | 1. Strict Temperature Control: Maintain the temperature rigorously between 0-5 °C during NaNO₂ addition. Premature decomposition leads to side products instead of the desired hydroxyl compound. 2. Check Reagents: Ensure the use of a strong mineral acid (like H₂SO₄) and a slight excess of fresh sodium nitrite. |
| Formation of Dark Tar or Side Products | 1. Azo Coupling: The unreacted diazonium salt can couple with the product or other aromatic species present if the pH is not sufficiently acidic or if the temperature rises. 2. Uncontrolled Decomposition: Heating the diazonium salt too quickly or to too high a temperature can lead to polymerization and tar formation. | 1. Maintain Acidity: Ensure the reaction medium remains strongly acidic throughout the diazotization step. 2. Controlled Heating: Warm the reaction mixture slowly and steadily during the hydrolysis step. Do not exceed 70 °C. |
| No Product Precipitates After Heating | 1. Product is Soluble: The product may have some solubility in the acidic aqueous medium. 2. Reaction Failure: The diazotization or hydrolysis step may have failed completely. | 1. Extraction: Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) and extract with an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to recover the product. 2. Review Procedure: Re-verify all steps, especially temperatures and reagent quantities. Test for the presence of nitrous acid before hydrolysis using starch-iodide paper (a blue-black color indicates excess nitrous acid, confirming the diazotizing agent is present). |
Frequently Asked Questions (FAQs)
Q1: Why is ethanol used as the solvent in the Hantzsch synthesis? Ethanol is an excellent choice because it effectively dissolves both the α-haloketone and thiourea at reflux temperatures, facilitating a homogeneous reaction. Its boiling point (78 °C) is suitable for promoting the reaction without causing significant decomposition.
Q2: What is the purpose of the sodium carbonate wash in Stage 1? The Hantzsch reaction produces the 2-aminothiazole as its hydrohalide salt (e.g., hydrobromide), which is soluble in the ethanol/water mixture. Adding a base like sodium carbonate deprotonates the aminothiazole, converting it to the neutral free base, which is much less soluble in water and precipitates out of the solution.[3]
Q3: Can I use other α-haloketones or thioamides in this synthesis? Yes, the Hantzsch synthesis is highly versatile. Using different α-haloketones will change the substituent at the 4-position of the thiazole ring, while using substituted thioureas will alter the group on the 2-amino position.[1][8]
Q4: My final this compound product seems to have different spectral data than expected for an alcohol. Why? The product, this compound, exists in a tautomeric equilibrium with 4-p-tolylthiazol-2(3H)-one. The keto (amide) form is generally more stable. Therefore, you should expect to see spectroscopic signals (e.g., a carbonyl stretch in the IR spectrum) corresponding to the thiazol-2(3H)-one tautomer.
Q5: The diazotization step feels risky. Are there alternative methods to convert the amino group to a hydroxyl group? While diazotization-hydrolysis is the most direct and common method, other multi-step sequences could be envisioned, such as converting the amine to a halide via a Sandmeyer reaction[9][10] followed by nucleophilic substitution with a hydroxide source. However, these routes are longer and may have their own yield limitations. For this specific transformation, careful execution of the diazotization reaction remains the most efficient pathway.
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-p-Tolylthiazol-2-ol and its Derivatives
Welcome to the Technical Support Center for the purification of 4-p-tolylthiazol-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions (FAQs). The purification of these heterocyclic compounds is a critical step in ensuring the reliability of experimental data and the quality of pharmaceutical intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Problem 1: Low Yield After Purification
Question: My final yield of purified this compound is consistently low after recrystallization or column chromatography. What are the likely causes and how can I improve it?
Answer:
Low yields during the purification of heterocyclic compounds can be attributed to several factors. A systematic approach is often the most effective way to troubleshoot this issue.[1]
Potential Causes & Solutions:
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Suboptimal Recrystallization Solvent: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Product Loss During Transfers: Multiple transfer steps can lead to significant product loss.
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Solution: Minimize the number of transfers. Ensure that all vessels are thoroughly rinsed with the mother liquor or a small amount of cold solvent to recover any adhering product.
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Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.[4]
-
-
Incomplete Crystallization: If the solution is not sufficiently cooled or if the concentration of the compound is too low, a significant amount of product may remain in the mother liquor.
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Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2] To check for remaining product, take a small sample of the mother liquor and evaporate the solvent. If a significant amount of solid remains, consider concentrating the mother liquor to obtain a second crop of crystals.[4]
-
-
Compound Decomposition on Silica Gel: Some thiazole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[5][6]
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Solution: Before running a column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[5] If the compound is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.[5]
-
Problem 2: Oily or Gummy Product Instead of Crystals
Question: After recrystallization, my this compound derivative "oiled out" and formed a gummy substance instead of solid crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the solute being lower than the boiling point of the solvent, or due to the presence of impurities that depress the melting point.
Potential Causes & Solutions:
-
High Initial Concentration: A supersaturated solution can sometimes lead to rapid separation as an oil.
-
Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent to slightly decrease the concentration. Allow the solution to cool more slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal lattice formation.
-
Solution: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Using a Dewar flask or insulating the flask can help slow the cooling process.[7]
-
-
Presence of Impurities: Impurities can interfere with crystal formation.
-
Solution: Try to remove impurities before recrystallization. This could involve a preliminary purification step like a simple filtration through a plug of silica gel.
-
Problem 3: Poor Separation During Column Chromatography
Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. The fractions are all mixed.
Answer:
Achieving good separation by column chromatography depends on optimizing several parameters.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is critical for good separation.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure it spends enough time on the column to separate from impurities.[5]
-
-
Column Overloading: Loading too much sample onto the column can lead to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. Both wet and dry packing methods can be effective if done carefully.[8]
-
-
Co-eluting Impurities: Some impurities may have very similar polarities to your product, making separation by normal-phase chromatography difficult.
-
Solution: Consider using reverse-phase HPLC, which can be effective for purifying amphiphilic or basic compounds like some thiazole derivatives.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its derivatives?
A1: Thiazole derivatives can have a wide range of solubilities depending on their specific functional groups. Generally, the thiazole ring itself imparts some polarity. The tolyl group adds non-polar character. As a starting point for recrystallization, consider solvents like ethanol, methanol, acetone, and mixtures with water or hexanes.[2]
Q2: Can I use activated charcoal to decolorize my product?
A2: Yes, activated charcoal can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to a lower yield.[4] Use a small amount and perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. What's happening?
A3: This can occur for several reasons. The impurity might have the same Rf value as your product in the TLC solvent system you used. Alternatively, the impurity may not be UV-active and therefore not visible on the TLC plate. It is also possible that the impurity is a non-polar substance that runs with the solvent front. Try using different TLC solvent systems and visualization techniques (e.g., potassium permanganate stain) to reveal hidden impurities.
Q4: Is it better to use a single solvent or a mixed solvent system for recrystallization?
A4: Both can be effective. A single solvent is often simpler, but a mixed solvent system can provide more flexibility in fine-tuning the solubility.[7] For a mixed solvent system, you would dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation between your product and impurities, with an Rf of ~0.2-0.3 for the product.[5]
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Column Packing: Pack a glass column with silica gel (230-400 mesh) using either a dry or wet packing method.[8] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
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Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best for | Crystalline solids with thermally stable properties | Complex mixtures, oily products |
| Throughput | High | Low to moderate |
| Solvent Usage | Moderate | High |
Visualizations
Caption: A decision tree for troubleshooting low purification yields.
Caption: A workflow for selecting the appropriate purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. nasc.ac.in [nasc.ac.in]
Technical Support Center: Overcoming Solubility Challenges of 4-p-Tolylthiazol-2-ol
Welcome to the technical support center for 4-p-Tolylthiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including antimicrobial, antiretroviral, and anticancer properties.[1][2][3][4] However, the inherent lipophilicity of many thiazole derivatives, such as this compound, often leads to poor aqueous solubility. This is a significant hurdle, as more than 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, which can hinder drug absorption and bioavailability.[5] This guide will provide a structured approach to systematically address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in water?
A1: this compound is a heterocyclic compound with a tolyl group, which contributes to its lipophilic (fat-loving) nature and consequently, its poor solubility in water, a polar solvent. The principle of "like dissolves like" governs solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] The molecular structure of this compound results in a molecule that is not readily surrounded and solvated by water molecules.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I just use a small amount of an organic solvent to dissolve it first?
A3: This is a common and often effective initial step. Using a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), ethanol, or N-methyl-2-pyrrolidone (NMP), can help to initially dissolve the compound.[7] However, it is crucial to consider the final concentration of the co-solvent in your aqueous solution, as high concentrations can impact cellular assays or in vivo studies. The key is to create a stock solution in the organic solvent and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is within an acceptable range for your experiment.
Q4: Are there any quick screening methods to find a suitable solubilization approach?
A4: Yes, a tiered approach is recommended. Start with simple methods like pH adjustment and the use of co-solvents. If these are not sufficient, you can then explore more complex techniques such as the use of surfactants or cyclodextrins. A systematic screening of different excipients at various concentrations can efficiently identify a promising formulation strategy.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides a more in-depth, systematic approach to tackling solubility issues with this compound. We will explore several common and effective techniques, from basic to advanced.
Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer.
This is a classic sign of a compound "crashing out" when the concentration of the organic co-solvent is reduced, and the compound's solubility limit in the aqueous phase is exceeded.
Solution A: pH Modification
Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution. This compound has a hydroxyl group on the thiazole ring, which can be deprotonated at higher pH values, forming a more soluble salt.
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).
-
Quantify the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Expected Outcome: You should observe an increase in solubility as the pH increases, particularly above the pKa of the hydroxyl group.
Solution B: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the overall solvent system.[7][8]
Experimental Protocol:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400)).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a known amount of this compound to each co-solvent/water mixture.
-
Agitate the samples (e.g., using a vortex mixer or shaker) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove any undissolved solid and analyze the filtrate to determine the solubility.
Data Presentation: Co-solvent Solubility Screening
| Co-solvent | Concentration (v/v) | Apparent Solubility (µg/mL) |
| Ethanol | 5% | [Insert experimental data] |
| 10% | [Insert experimental data] | |
| 20% | [Insert experimental data] | |
| Propylene Glycol | 5% | [Insert experimental data] |
| 10% | [Insert experimental data] | |
| 20% | [Insert experimental data] | |
| PEG 400 | 5% | [Insert experimental data] |
| 10% | [Insert experimental data] | |
| 20% | [Insert experimental data] |
Workflow for Co-solvent Screening
Caption: Workflow for screening co-solvents to improve solubility.
Issue 2: Simple methods like pH adjustment and co-solvents are insufficient or not compatible with the experimental system.
In cases where the required concentration of the compound is high, or the experimental system is sensitive to pH changes or organic solvents, more advanced formulation strategies are necessary.
Solution C: Surfactant-based Formulations (Micellar Solubilization)
Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[7][8]
Experimental Protocol:
-
Select a range of non-ionic surfactants (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188, Solutol® HS 15).
-
Prepare aqueous solutions of each surfactant at concentrations above their CMC.
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples as described in the co-solvent protocol.
-
Filter and analyze the supernatant to determine the solubility.
Data Presentation: Surfactant Solubility Enhancement
| Surfactant | Concentration (w/v) | Apparent Solubility (µg/mL) |
| Polysorbate 80 | 1% | [Insert experimental data] |
| 2% | [Insert experimental data] | |
| 5% | [Insert experimental data] | |
| Poloxamer 188 | 1% | [Insert experimental data] |
| 2% | [Insert experimental data] | |
| 5% | [Insert experimental data] | |
| Solutol® HS 15 | 1% | [Insert experimental data] |
| 2% | [Insert experimental data] | |
| 5% | [Insert experimental data] |
Mechanism of Micellar Solubilization
Caption: Drug partitioning into the hydrophobic core of a surfactant micelle.
Solution D: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest.[5][7]
Experimental Protocol:
-
Select different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Prepare aqueous solutions of each cyclodextrin at various concentrations.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples.
-
Filter and analyze the supernatant for dissolved compound.
Data Presentation: Cyclodextrin-Mediated Solubilization
| Cyclodextrin | Concentration (w/v) | Apparent Solubility (µg/mL) |
| HP-β-CD | 5% | [Insert experimental data] |
| 10% | [Insert experimental data] | |
| 20% | [Insert experimental data] | |
| SBE-β-CD | 5% | [Insert experimental data] |
| 10% | [Insert experimental data] | |
| 20% | [Insert experimental data] |
Inclusion Complex Formation
Caption: Formation of an inclusion complex between the drug and a cyclodextrin.
Concluding Remarks
Overcoming the solubility challenges of promising compounds like this compound is a critical step in their journey from the laboratory to potential therapeutic applications. A systematic and mechanistically informed approach to formulation development is paramount. By understanding the physicochemical properties of your compound and applying the principles outlined in this guide, you can effectively enhance its aqueous solubility and advance your research.
Should you require further assistance or wish to discuss more advanced techniques such as solid dispersions or lipid-based formulations, please do not hesitate to contact our technical support team.
References
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
Minimizing side product formation in the synthesis of 2-arylbenzothiazoles
Technical Support Center: Synthesis of 2-Arylbenzothiazoles
Welcome to the technical support center for the synthesis of 2-arylbenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, with a focus on minimizing side product formation, and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction: The Challenge of Selectivity
The synthesis of 2-arylbenzothiazoles, typically through the condensation of a 2-aminothiophenol with an aromatic aldehyde, is a cornerstone reaction in medicinal chemistry. These scaffolds are prevalent in a wide array of biologically active compounds. While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and significantly reduce yields. Understanding the mechanistic origins of these impurities is paramount to developing a robust and efficient synthesis.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section details the most frequently encountered side products in 2-arylbenzothiazole synthesis and provides actionable troubleshooting steps.
Problem 1: Formation of Dark, Insoluble Polymeric Materials
Symptoms: The reaction mixture turns dark, and a tar-like or polymeric solid precipitates, making workup and isolation difficult.
Root Cause Analysis: This is often due to the oxidation of the 2-aminothiophenol starting material. The thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers and subsequently, polymers.[1] Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents, can exacerbate this issue.[1]
Mitigation Strategies:
-
Use High-Purity Starting Materials: Ensure the 2-aminothiophenol is fresh and pure. If necessary, purify it by distillation or recrystallization before use to remove oxidized impurities.[1][2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.[1][3]
-
Temperature Control: Avoid excessively high temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1][3]
-
Mild Oxidants: If an oxidant is required for the final cyclization step, opt for milder reagents. In some cases, air can serve as a gentle and sufficient oxidant.[1]
Problem 2: Presence of a Higher Molecular Weight Byproduct (Dimerization)
Symptoms: Mass spectrometry or NMR analysis reveals a significant byproduct with a molecular weight corresponding to a dimer of the expected product or intermediates.
Root Cause Analysis: Dimerization can occur through the intermolecular reaction of reactive intermediates, competing with the desired intramolecular cyclization.[1] The reaction conditions may inadvertently favor this intermolecular pathway.
Mitigation Strategies:
-
High Dilution: Performing the reaction under high dilution can favor the intramolecular cyclization over intermolecular dimerization.[1]
-
Slow Addition of Reagents: Adding one of the reactants, typically the aldehyde, slowly to the reaction mixture helps maintain a low concentration of reactive intermediates, thereby minimizing the chance of dimerization.[1][3]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Screening different catalysts may identify one that promotes the desired intramolecular cyclization.[1]
Problem 3: Incomplete Cyclization and Formation of Benzothiazoline Intermediates
Symptoms: The isolated product contains a significant amount of the 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate, indicating incomplete oxidation.[4]
Root Cause Analysis: The final step in the synthesis is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[4] Insufficient oxidant, a weak oxidizing agent, or insufficient reaction time can lead to the accumulation of this intermediate.[1][4]
Mitigation Strategies:
-
Optimize Oxidant Stoichiometry: Ensure a sufficient stoichiometric amount of the oxidizing agent is used. Common oxidants include hydrogen peroxide (H₂O₂), manganese dioxide (MnO₂), and even air.[5][6]
-
Increase Reaction Time: Extend the reaction time to allow for complete oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[2][4]
-
Choice of Oxidant: If using a mild oxidant like air, consider switching to a more potent one if incomplete conversion persists. Ceric ammonium nitrate (CAN) in the presence of H₂O₂ has been shown to be highly effective.[6]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields can stem from several factors:
-
Purity of Reactants: 2-Aminothiophenols are particularly susceptible to oxidation. Ensure your starting material is pure and has been stored properly under an inert atmosphere.[4]
-
Inefficient Oxidation: As discussed above, the final oxidation step is critical. Incomplete conversion of the benzothiazoline intermediate is a common cause of low yields.[4]
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control. While some protocols call for room temperature, others may need reflux. High temperatures can sometimes lead to side product formation.[3][4]
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. Both acidic and oxidative catalysts are commonly used, and their efficiency can vary.[3][4]
Q2: What are some "green" or environmentally friendly approaches to minimize side products and improve the synthesis?
A2: Modern synthetic methods increasingly focus on green chemistry principles.[7] For 2-arylbenzothiazole synthesis, this includes:
-
Use of Greener Solvents: Glycerol has been reported as a green, non-toxic, and recyclable solvent for this reaction, often proceeding at ambient temperature without a catalyst.[5][8] Water is another environmentally benign solvent option.[7]
-
Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst, particularly under solvent-free or microwave-assisted conditions.[5][9]
-
Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused reduces waste and cost.[10]
Q3: How can I effectively monitor the progress of my reaction to avoid over-running it and forming degradation products?
A3: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of byproducts from prolonged reaction times or harsh conditions.
Q4: I am using a substituted benzaldehyde with electron-withdrawing groups, and the reaction is sluggish. What can I do?
A4: Aldehydes with electron-withdrawing groups are generally less reactive. To improve the reaction rate and yield, you can:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.[3]
-
Use a More Active Catalyst: Switching to a more potent Lewis or Brønsted acid catalyst can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial condensation with the 2-aminothiophenol.
-
Extend the Reaction Time: These less reactive substrates may simply require a longer time to go to completion. Continue to monitor by TLC.
Data Presentation: Optimizing Reaction Conditions
The choice of solvent, catalyst, and temperature can dramatically impact the yield and purity of 2-arylbenzothiazoles. The following table summarizes various reported conditions.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 85-94 | [11] |
| K₂S₂O₈ | DMSO/H₂O | 100 | 38-74 | [12] |
| None | Glycerol | Room Temperature | High | [5] |
| Ceric Ammonium Nitrate (CAN)/H₂O₂ | Solvent-free | 50 | 92-98 | [6] |
| Nano CeO₂ | Solvent-free | Varies | High | [3] |
Experimental Protocols
Protocol 1: Green Synthesis of 2-Arylbenzothiazoles in Glycerol[5]
This protocol offers an environmentally friendly approach with simple workup.
-
In a round-bottom flask, combine the 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glycerol (10 mL).
-
Heat the mixture gently until a clear solution is obtained.
-
Allow the reaction to stir at room temperature for the time indicated by TLC analysis (typically 0.5-5 hours).
-
Upon completion, quench the reaction with water.
-
Collect the resulting solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-arylbenzothiazole.
Protocol 2: Efficient Synthesis Using a CAN/H₂O₂ Catalytic System[6]
This method is highly efficient for a broad range of substrates.
-
In a reaction vessel, combine the 2-aminothiophenol (1.0 mmol), aromatic aldehyde (1.0 mmol), 30% hydrogen peroxide (4.0 mmol), and ceric ammonium nitrate (0.1 mmol).
-
Stir the mixture at 50 °C under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in 2-arylbenzothiazole synthesis and the points at which side reactions can occur.
Caption: Key reaction steps and common side product pathways.
Caption: A workflow for troubleshooting low yields and impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A green method for the synthesis of 2-arylbenzothiazoles | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of Complex Organic Molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up complex organic molecule synthesis. This resource is designed to provide practical, in-depth guidance to navigate the multifaceted challenges encountered when transitioning a synthetic route from the laboratory bench to pilot plant or full-scale production. As Senior Application Scientists, we understand that successful scale-up is not merely about increasing reactant quantities; it's a discipline that blends deep chemical knowledge with engineering principles. This guide offers troubleshooting advice and frequently asked questions to address the specific, real-world issues you may face.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns that arise during the planning and execution of a synthesis scale-up.
Q1: What are the most critical factors to consider before scaling up a chemical reaction?
A1: Before initiating a scale-up, a thorough evaluation of several key factors is essential to mitigate risks and ensure success.[1][2][3] The most critical considerations include:
-
Thermal Hazards and Heat Transfer: Exothermic reactions that are easily managed at a small scale can become dangerous at a larger scale due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[4][5][6][7] A comprehensive understanding of the reaction's thermal profile, including the heat of reaction and potential for thermal runaway, is paramount.[4][8][9]
-
Mixing and Mass Transfer: Agitation that is effective in a small flask may be inadequate in a large reactor, leading to localized "hot spots," concentration gradients, and inconsistent product quality.[5][10][11][12] The choice of impeller, stirring speed, and reactor geometry all play a crucial role.[11]
-
Reaction Kinetics: The rate of a reaction can be influenced by changes in mixing and heat transfer upon scale-up.[13][14][15] Understanding the reaction kinetics is vital for predicting how the process will behave in a larger vessel.[13][14]
-
Safety and Hazard Analysis: A formal Process Hazard Analysis (PHA) should be conducted to identify potential safety issues, such as pressure buildup, the handling of hazardous materials in larger quantities, and the potential for runaway reactions.[3][4][16]
-
Impurity Profile: The types and quantities of impurities can change significantly during scale-up due to variations in reaction conditions.[17] It is crucial to monitor the impurity profile to ensure the final product meets quality standards.[17]
-
Solvent and Reagent Selection: The choice of solvents and reagents should be re-evaluated for their suitability at a larger scale, considering factors like cost, availability, safety, and environmental impact.[11][18][19]
Q2: How do I safely increase the scale of my reaction?
A2: A conservative and stepwise approach is the safest way to scale up a reaction. A common rule of thumb is to not increase the scale by more than a factor of three in a single step.[1][8] Each increase in scale should be treated as a new experiment, with careful monitoring and a reassessment of the risk assessment.[1] It is also crucial to ensure that all necessary safety equipment is in place and that personnel are fully aware of the potential hazards.[3]
Q3: What is Process Analytical Technology (PAT) and how can it help in scale-up?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[20] PAT utilizes in-situ analytical tools to provide real-time data on the reaction, enabling a deeper understanding of the process and facilitating better control.[21][22][23] This real-time monitoring is invaluable during scale-up as it allows for immediate adjustments to be made, helping to ensure consistency and quality.[22][23][24]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues that are commonly encountered during the scale-up of complex organic syntheses.
Troubleshooting Guide 1: Poor Yield or Incomplete Conversion
Issue: Upon scaling up, the reaction yield has significantly dropped, or the reaction is not going to completion as it did on the lab scale.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inadequate Mixing/Mass Transfer Limitation | In larger reactors, inefficient mixing can lead to poor contact between reactants, resulting in slower reaction rates and incomplete conversion.[10][12][25] This is especially true for heterogeneous reactions. | 1. Re-evaluate Agitation: Assess the stirrer design, speed, and position. Consider using baffles to improve turbulence.[11] 2. Match Mixing Times: Aim to match the mixing time in the large reactor to that of the lab-scale experiment, if the reaction is sensitive to mixing.[26] 3. Use Dimensionless Numbers: Employ dimensionless numbers like the Reynolds number to characterize and maintain similar flow regimes across scales.[2] |
| Poor Temperature Control | The reduced surface-area-to-volume ratio in larger vessels can make it difficult to maintain the optimal reaction temperature.[5][6][27] Hot spots can lead to side reactions and decomposition of the product.[5] | 1. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the jacket temperature.[1][8] 2. Improve Heat Transfer: Ensure the reactor's heating/cooling system is adequate for the scale. Consider using a reactor with a better heat transfer coefficient.[6][7] 3. Controlled Addition: For highly exothermic reactions, add the reactive reagent slowly to control the rate of heat generation.[8] |
| Changes in Reaction Kinetics | The interplay of mixing, heat transfer, and concentration can alter the dominant reaction pathway, leading to the formation of byproducts and lower yields of the desired product.[13][14][15] | 1. Kinetic Modeling: If possible, develop a kinetic model of the reaction to understand how different parameters will affect the outcome at scale.[13][28] 2. In-situ Monitoring: Utilize PAT tools like in-situ spectroscopy to monitor the reaction progress in real-time and identify any deviations from the expected kinetic profile.[22][23] |
| Solvent Effects | The properties of a solvent can influence reaction rates and equilibria.[29][30][31] While the same solvent is typically used, differences in purity or the presence of trace impurities at a larger scale can have an impact.[32] | 1. Verify Solvent Quality: Ensure the solvent used for the scale-up is of the same or higher purity than that used in the lab. 2. Consider Solvent Polarity: Be aware of how the solvent's polarity can affect the stability of reactants, intermediates, and transition states.[29][30] |
Workflow for Troubleshooting Poor Yield:
Caption: Troubleshooting workflow for addressing poor yield in scale-up synthesis.
Troubleshooting Guide 2: Unexpected Impurity Profile
Issue: The scaled-up reaction produces new or higher levels of impurities compared to the lab-scale synthesis.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Localized Over-concentration/Hot Spots | Poor mixing can lead to areas of high reactant concentration or temperature, promoting side reactions that form impurities.[5][10] | 1. Improve Mixing Efficiency: Refer to the solutions in Troubleshooting Guide 1 for improving agitation. 2. Dilution: In some cases, running the reaction at a slightly lower concentration can mitigate issues of localized over-concentration.[8] |
| Longer Reaction/Work-up Times | Everything takes longer at a larger scale, from heating and cooling to extractions and filtrations.[1][33] This increased time can lead to the degradation of the product or intermediates, forming impurities. | 1. Optimize Work-up Procedure: Streamline the work-up process to minimize the time the product is exposed to harsh conditions. 2. Stability Studies: Conduct stability studies on the product and key intermediates under the expected work-up conditions to identify potential degradation pathways. |
| Change in Raw Material Quality | The quality and impurity profile of starting materials can vary between batches, especially when sourcing larger quantities for scale-up. | 1. In-coming Material Testing: Implement rigorous testing of all raw materials to ensure they meet the required specifications. 2. Supplier Qualification: Work with reputable suppliers and establish clear quality agreements. |
| Crystallization and Precipitation Issues | The kinetics of crystallization and precipitation are highly sensitive to scale.[34][35][36][37] Changes in cooling rates, supersaturation, and agitation can lead to the inclusion of impurities in the crystal lattice or the formation of different polymorphs.[35][36] | 1. Controlled Crystallization: Implement a controlled cooling profile and agitation rate to promote the formation of pure, well-defined crystals. 2. Seeding: Use seeding to control the nucleation process and achieve a more consistent particle size distribution.[35] 3. In-situ Monitoring: Use tools like particle size analyzers to monitor the crystallization process in real-time. |
Decision Tree for Impurity Profiling:
Caption: Decision tree for investigating unexpected impurity profiles during scale-up.
III. Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Thermal Hazard Assessment
This protocol provides a simplified approach to estimate the heat of reaction, which is a critical parameter for safe scale-up.
Objective: To determine the approximate heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).
Materials:
-
Reaction calorimeter or a well-insulated reactor with a sensitive temperature probe and a controlled heating/cooling system.
-
All reagents and solvents for the reaction.
Procedure:
-
Calibration: Determine the overall heat transfer coefficient (U) of the reactor system by introducing a known amount of heat and measuring the temperature change.
-
Reaction Run: a. Charge the reactor with all starting materials except for the limiting reagent. b. Bring the reactor contents to the desired starting temperature. c. Add the limiting reagent at a controlled rate while monitoring the internal temperature and the jacket temperature. d. Maintain a constant reaction temperature by adjusting the jacket temperature.
-
Data Analysis: a. Calculate the heat evolved during the reaction using the equation: Q = U * A * ΔTlm, where A is the heat transfer area and ΔTlm is the log mean temperature difference between the reactor and the jacket. b. Calculate the heat of reaction: ΔHrxn = Q / moles of limiting reagent. c. Estimate the MTSR, which is the maximum temperature the reaction mixture could reach in an adiabatic scenario (i.e., with no heat loss).
Safety Note: This is a simplified protocol. For highly energetic reactions, a more sophisticated analysis using specialized equipment and expertise is required.[16] Always perform a thorough safety review before conducting any calorimetric experiments.[4][9]
IV. References
-
Scale-up Reactions - Division of Research Safety | Illinois. (2019, September 18). Retrieved from --INVALID-LINK--
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Scaling Up Chemical Processes? Unlock Safety and Success - QES Academy. Retrieved from --INVALID-LINK--
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Safe chemical reaction scale up - ACS Publications. Retrieved from --INVALID-LINK--
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Safety Considerations for Process Scale Up - DEKRA North America. Retrieved from --INVALID-LINK--
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved from --INVALID-LINK--
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. Retrieved from --INVALID-LINK--
-
FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Retrieved from --INVALID-LINK--
-
Process Analytical Technology (PAT) in Pharmaceutical Development. (2012, June 20). Retrieved from --INVALID-LINK--
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from --INVALID-LINK--
-
The Challenges of PAT in the Scale-Up of Biologics Production | BioPharm International. (2017, October 1). Retrieved from --INVALID-LINK--
-
Chemical Engineering Kinetics. Use in the Scale-Up of Chemical Processes. Retrieved from --INVALID-LINK--
-
Operational Challenges in Chemical Reactors - Jinzong Machinery. (2024, July 1). Retrieved from --INVALID-LINK--
-
Evaluating Mixing Techniques for Scale-up Processes - AIChE. (2017, June 8). Retrieved from --INVALID-LINK--
-
What Are Reaction Kinetics And Reactor Design? - Chemistry For Everyone - YouTube. (2025, October 30). Retrieved from --INVALID-LINK--
-
Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Retrieved from --INVALID-LINK--
-
Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023, October 26). Retrieved from --INVALID-LINK--
-
Scale-Up Methods in Chemical Reaction Engineering - Socratica. Retrieved from --INVALID-LINK--
-
Heat Transfer and Process Scale-up - Mettler Toledo. Retrieved from --INVALID-LINK--
-
Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors - Medium. (2024, January 1). Retrieved from --INVALID-LINK--
-
Scale‐Up of Chemical Reactions | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--
-
Foundations of Chemical Kinetic Modeling, Reaction Models and Reactor Scale-Up - Longdom Publishing. (2016, March 25). Retrieved from --INVALID-LINK--
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Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci Ltd. Retrieved from --INVALID-LINK--
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What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021, October 27). Retrieved from --INVALID-LINK--
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Examples of scaled-up mixing calculations used in the industry - VisiMix. Retrieved from --INVALID-LINK--
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Grand challenges in chemical biology from the perspective of organic chemical synthesis - Frontiers. Retrieved from --INVALID-LINK--
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6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19). Retrieved from --INVALID-LINK--
-
Precipitation and Crystallization Processes. Retrieved from --INVALID-LINK--
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A Deep Dive into Common Organic Solvents - ChemTalk. Retrieved from --INVALID-LINK--
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Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. Retrieved from --INVALID-LINK--
-
Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from --INVALID-LINK--
-
Impurity Profiling of Chemical Reactions | Process Development Strategies. Retrieved from --INVALID-LINK--
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Difference between precipitation and crystallization - Jongia Mixing Technology. Retrieved from --INVALID-LINK--
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(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). Retrieved from --INVALID-LINK--
-
Process Heat for Chemical Industry - - INL Research Library Digital Repository - Idaho National Laboratory. Retrieved from --INVALID-LINK--
-
Solvent effects - Wikipedia. Retrieved from --INVALID-LINK--
-
Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. (2022, December 13). Retrieved from --INVALID-LINK--
-
(PDF) Crystallization and Precipitation - ResearchGate. (2025, October 2). Retrieved from --INVALID-LINK--
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The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation. Retrieved from --INVALID-LINK--
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Solvents and Solvent Effects: An Introduction | Organic Process Research & Development - ACS Publications. Retrieved from --INVALID-LINK--
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SCALE-UP OF PRECIPITATION PROCESSES - UCL Discovery. Retrieved from --INVALID-LINK--
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Looking for tips on scaling up organic syntheses - chemistry - Reddit. (2024, January 11). Retrieved from --INVALID-LINK--
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Organic Synthesis: Methodologies, Future Prospects and Challenges | Open Access Journals - Research and Reviews. Retrieved from --INVALID-LINK--
References
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Addressing low yields in the condensation reaction for thiazole synthesis
Technical Support Center: Thiazole Synthesis via Condensation Reaction
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in condensation reactions for thiazole synthesis, particularly the Hantzsch thiazole synthesis and its variations. Here, we delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis, and why is it prone to yield issues?
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1][2] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[2][3] The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[3][4][5]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[3][4]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[3]
Yields can be compromised at any of these stages due to side reactions, impure starting materials, or suboptimal reaction conditions. The aromaticity of the final thiazole product is a significant driving force for the reaction.[5]
Troubleshooting Guide: Addressing Low Yields
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on mechanistic understanding.
Problem 1: My reaction is sluggish or not proceeding to completion.
Possible Cause 1: Insufficiently reactive α-haloketone. The reactivity of the α-haloketone is crucial for the initial SN2 reaction. The reactivity order is generally I > Br > Cl. If you are using an α-chloroketone and experiencing slow reaction rates, consider switching to the corresponding α-bromoketone.
Possible Cause 2: Low nucleophilicity of the thioamide. Electron-withdrawing groups on the thioamide can reduce the nucleophilicity of the sulfur atom, slowing down the initial attack on the α-haloketone.[1] Conversely, electron-donating groups can enhance reactivity.
Possible Cause 3: Suboptimal reaction temperature. While many Hantzsch syntheses proceed at room temperature or with gentle heating, some less reactive substrates may require higher temperatures to overcome the activation energy barrier.[5] However, excessive heat can lead to decomposition and side reactions. A systematic temperature screen is advisable.
Troubleshooting Workflow: Sluggish Reaction
Caption: Troubleshooting workflow for a sluggish thiazole synthesis reaction.
Problem 2: I am observing multiple spots on my TLC, and the final product is difficult to purify.
Possible Cause 1: Formation of side products. A common side reaction is the self-condensation of the α-haloketone, especially under basic conditions. Another possibility is the formation of an oxazole byproduct if the starting thioamide is contaminated with the corresponding amide.
Possible Cause 2: Decomposition of starting materials or product. Thioamides and α-haloketones can be unstable, especially at elevated temperatures or in the presence of strong acids or bases. The thiazole product itself might also be susceptible to degradation under harsh workup conditions.
Possible Cause 3: Incomplete reaction. If the reaction has not gone to completion, you will have a mixture of starting materials, intermediates, and the final product, complicating purification.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Bis(thiazole) | Reaction of two molecules of α-haloketone with one molecule of thiourea. | Use a slight excess of the thioamide component.[5] |
| Oxazole | Contamination of thioamide with the corresponding amide. | Ensure the purity of the thioamide starting material. |
| Self-condensation of α-haloketone | Base-catalyzed self-reaction of the α-haloketone. | Avoid strong bases; consider running the reaction under neutral or slightly acidic conditions. |
Problem 3: My yield is consistently low even after optimizing conditions.
Possible Cause 1: Reagent Quality and Stoichiometry.
-
Purity: Impurities in starting materials can inhibit the reaction or lead to side products. Always use freshly purified reagents.
-
Stoichiometry: While the reaction is typically 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes improve yields by ensuring the complete consumption of the more expensive α-haloketone.[5]
Possible Cause 2: Solvent Effects. The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used and can facilitate the proton transfer steps in the mechanism.[4] In some cases, aprotic polar solvents like DMF or acetonitrile may be beneficial. Some modern, greener approaches have shown success using water or solvent-free conditions.[6][7]
Possible Cause 3: Inefficient Workup and Purification.
-
Product Solubility: The thiazole product may have some solubility in the aqueous phase during workup, leading to losses. Ensure thorough extraction with an appropriate organic solvent.
-
Purification Method: Column chromatography is often necessary to obtain a pure product. Choosing the right solvent system is critical to avoid product loss on the column.
Reaction Optimization Flowchart
Caption: A systematic approach to optimizing reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general framework. Modifications may be necessary depending on the specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reaction Initiation: Add the α-haloketone (1.0 mmol) to the solution.
-
Reaction Monitoring: Stir the mixture at the desired temperature (e.g., room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[4][5] If not, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize any acid formed and precipitate the product.[4][5]
-
Isolation: Collect the crude product by vacuum filtration, washing with water to remove any inorganic salts.[4][5]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the final thiazole derivative.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can often reduce reaction times and improve yields.[8][9]
-
Setup: In a microwave reaction vial, combine the α-haloketone (1.0 mmol), thioamide (1.1 mmol), and a suitable solvent (e.g., ethanol).
-
Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-130°C) for a short period (e.g., 5-30 minutes).[8]
-
Workup and Purification: Follow steps 4-6 from Protocol 1.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes |
| Yield | Often moderate to good | Often good to excellent[8] |
| Energy Consumption | Higher | Lower |
| Side Reactions | More prevalent due to longer reaction times | Often reduced |
Advanced Troubleshooting: Mechanistic Considerations
Q2: Could the formation of a thiazolium salt be impacting my yield?
Yes. During the reaction, the thiazole product can be protonated or alkylated to form a thiazolium salt, especially if the reaction is run under acidic conditions or with reactive alkylating agents present.[10][11] These salts are often more soluble in polar solvents than the neutral thiazole, which can lead to losses during workup if precipitation is the intended isolation method. The addition of a mild base during workup is crucial to neutralize these salts and recover the product.[5]
Q3: Are there alternative "greener" methods that might offer better yields?
Absolutely. There is a significant push towards developing more environmentally benign synthetic methods.[6]
-
Catalysis: The use of reusable solid catalysts like silica-supported tungstosilisic acid or NiFe2O4 nanoparticles can improve yields and simplify purification.[12][13][14][15]
-
Solvent Choice: Reactions in water or PEG-400, or even under solvent-free conditions, have been reported with high yields.[6][16]
-
One-Pot Reactions: Multi-component reactions where all reactants are mixed in a single step can be highly efficient and reduce waste.[12][13][14][15]
By understanding the underlying principles of the condensation reaction and systematically addressing potential pitfalls, you can significantly improve the yield and purity of your synthesized thiazole derivatives.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stability testing of 4-p-Tolylthiazol-2-ol under different conditions
Technical Support Center: Stability of 4-p-Tolylthiazol-2-ol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Investigating Degradation of this compound
This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experimental workflow.
Scenario 1: Unexpected degradation of this compound is observed during routine analysis.
Question: I'm seeing a decrease in the concentration of my this compound standard solution and the appearance of unknown peaks in my chromatogram. What could be the cause and how do I investigate it?
Answer:
Unexpected degradation can stem from several factors. A systematic investigation, often referred to as a forced degradation or stress study, is the most effective way to pinpoint the cause.[1][2][3] This involves subjecting the compound to a variety of harsh conditions to accelerate decomposition and identify potential degradation pathways.[1][2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting such studies.[4][5][6][7]
Here is a step-by-step protocol to identify the source of degradation:
Step 1: Initial Assessment and Control Samples
-
Prepare fresh standards: Immediately prepare a new stock solution of this compound from a reliable source.
-
Analyze control: Analyze the freshly prepared standard to confirm its purity and establish a baseline.
-
Re-analyze old standard: Re-analyze the degraded standard to confirm the initial observation.
Step 2: Forced Degradation Protocol The goal is to induce degradation to a level of 5-20% to allow for the identification of degradation products without completely consuming the parent compound.
-
Hydrolytic Stability (Acid/Base):
-
Procedure: Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Rationale: Thiazole rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[8][9][10] The pKa of the thiazole ring is approximately 2.5, making it less basic than imidazole.[8] Some thiazolidine derivatives have shown degradation at pH values relevant to malting and brewing (e.g., pH 4.4).[11]
-
-
Oxidative Stability:
-
Procedure: Prepare a solution of this compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a set time (e.g., 24 hours).
-
Rationale: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[12][13][14][15]
-
-
Thermal Stability:
-
Procedure: Store a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., 1-2 weeks). A solution can also be tested under these conditions.
-
Rationale: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[16][17][18] Thiazole derivatives can undergo thermal degradation.[16][17]
-
-
Photostability:
-
Procedure: Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[19][20] A control sample should be wrapped in aluminum foil to protect it from light.
-
Rationale: Many organic molecules, including heterocyclic compounds, can absorb UV or visible light, leading to photochemical degradation.[21][22][23][24] Some thiazole-containing compounds have been shown to degrade upon exposure to visible light.[23]
-
Step 3: Analytical Method
-
Technique: Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[25] Other quantitative methods like TLC-densitometry, spectroscopy, and thermal analysis can also be employed.[26][27]
-
Method Validation: Ensure the analytical method is validated according to ICH Q2(R1) guidelines to be specific, accurate, and precise for the quantification of this compound and its degradation products.
Step 4: Data Analysis and Interpretation
-
Compare chromatograms: Compare the chromatograms of the stressed samples with the control sample.
-
Identify degradation products: Note the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Mass balance: Attempt to achieve mass balance, where the sum of the amount of the parent compound remaining and the amount of degradation products formed is close to 100% of the initial amount.
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 18. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Multistep Continuous Flow Synthesis
Welcome to the technical support center for the optimization of multistep continuous flow synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of continuous flow chemistry. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and scalable. Our approach is grounded in field-proven insights to not only solve immediate problems but also to foster a deeper understanding of the underlying principles of flow chemistry.
Troubleshooting Guide: From Clogs to Crashes
This section addresses specific, common issues encountered during continuous flow synthesis. Each problem is followed by a diagnostic workflow and a set of corrective actions, explaining the scientific rationale behind each step.
Issue 1: Rapid Pressure Increase and System Clogging
A sudden or steady increase in back pressure is one of the most frequent failure modes in continuous flow systems, often leading to reactor clogging and process shutdown.
Q: My system pressure is rapidly increasing, and I suspect a blockage. What are the immediate steps and how do I diagnose the root cause?
A: An escalating pressure reading is a critical alert. Immediate action is required to prevent catastrophic failure of the reactor or tubing.
Immediate Actions:
-
Stop the Pumps: Immediately halt all reagent and solvent pumps to prevent further pressure buildup.
-
Isolate the Reactor: If your setup allows, use isolation valves to contain the pressure within the reactor section.
-
Depressurize Safely: Carefully and slowly open the back pressure regulator (BPR) to its lowest setting or open a dedicated depressurization valve to a waste container. Be aware of potential hazards from stored energy and reactive materials.
Diagnostic and Corrective Workflow:
The key to resolving clogs is to systematically identify their location and cause. The most common culprits are solid precipitation (product, intermediate, or byproduct) or reagent insolubility.[1][2]
Experimental Protocol: Systematic Clog Diagnosis
-
Visual Inspection: If using transparent tubing (e.g., PFA, FEP), visually inspect the entire flow path for any visible solid accumulation. Pay close attention to mixing points (T- or Y-mixers) and areas of temperature change.
-
Sectional Isolation and Testing:
-
Disconnect the system at the first mixer after the pumps. Run a pure solvent through the pumps to confirm they are not the source of the pressure increase.
-
Systematically reconnect sections of your flow path (e.g., mixer to first reactor, first reactor to second reactor) and briefly run solvent through at a low flow rate. The section that causes a pressure spike is the location of the clog.
-
-
Solubility Test: Once the clog is located, attempt to dissolve it by flushing with a range of solvents. Start with the reaction solvent, then move to solvents with different polarities (e.g., acetone, isopropanol, toluene, then aqueous acids or bases if compatible). This can also provide clues about the nature of the solid.
-
Root Cause Analysis:
-
Reagent Insolubility: Were all reagent solutions perfectly clear before pumping? Re-check the solubility of each starting material in the reaction solvent at the intended concentration.[1] It may be necessary to use a cosolvent or gently heat the reagent feed lines.[1]
-
Product/Intermediate Precipitation: Did the clog form within a reactor coil? This suggests that the product or an intermediate has poor solubility under the reaction conditions. Strategies include:
-
Increasing Temperature: If the compound is thermally stable, increasing the reactor temperature can enhance solubility.
-
Diluting the Reaction: Halving the concentration of reagents can often prevent precipitation.[1]
-
Changing the Solvent System: Selecting a solvent or cosolvent that can dissolve all components is a primary strategy.[1]
-
-
Byproduct Precipitation: Inorganic salts are common byproducts that can precipitate and cause blockages, especially in reactions like Grignard additions or Suzuki couplings.[1] Understanding the stoichiometry of your reaction is crucial to anticipate this.
-
Causality Explanation: Clogging is fundamentally a physical phenomenon driven by a change in the chemical environment. As reagents are consumed and products are formed, the composition of the fluid stream changes, altering its solvating power. This, combined with temperature gradients and localized supersaturation at mixing points, can lead to nucleation and crystal growth, ultimately blocking the narrow channels of the reactor.[1]
Visualization: Troubleshooting Workflow for System Clogging
Caption: A systematic workflow for diagnosing and resolving system clogs.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization and design of multistep continuous flow processes.
Q1: How do I determine the correct residence time for each step in my multistep synthesis?
A: Residence time is a critical parameter that dictates the extent of reaction.[3] It is the average time a fluid element spends inside the reactor and is calculated by dividing the reactor volume by the total volumetric flow rate.[4]
The optimal residence time is typically determined empirically. The process starts with a batch experiment to get a baseline reaction time. For flow, you can then screen a range of residence times around this baseline.
Experimental Protocol: Residence Time Optimization
-
Set Initial Conditions: Fix the temperature, pressure, and stoichiometry based on your batch data.
-
Vary Flow Rate: Prepare your reagent solutions and set up the flow system. Start with a high flow rate (short residence time) and collect a sample at the outlet once the system has reached a steady state (typically after 3-5 reactor volumes have passed through).
-
Incremental Changes: Gradually decrease the flow rate in steps, which increases the residence time.[4] Collect a sample at each new steady state.
-
Analyze and Plot: Analyze the conversion or yield for each sample. Plot yield vs. residence time. The optimal residence time is typically the point where the yield plateaus. Pushing for longer residence times may lead to byproduct formation.[3]
It's important to understand the concept of Residence Time Distribution (RTD) . In a real reactor, not all molecules spend the exact same amount of time inside.[3][5] The design of the reactor (e.g., a simple tube vs. a continuous stirred-tank reactor, or CSTR) affects this distribution.[4] For reactions where precise timing is critical to avoid byproduct formation, a narrow RTD is desirable, which is characteristic of plug flow reactors (PFRs).[6]
Q2: My reaction involves a gaseous reagent. How do I control pressure and ensure efficient gas-liquid mixing?
A: Incorporating gases adds complexity but is a key advantage of flow chemistry. Pressure control is crucial for several reasons:
-
Preventing Boiling: It allows you to heat solvents above their atmospheric boiling points, accelerating reactions.[7][8]
-
Increasing Gas Solubility: Higher pressure increases the concentration of the dissolved gas in the liquid phase, which can significantly increase the reaction rate.[7][8]
-
Controlling Gas Volume: Increasing pressure reduces the volume occupied by the gas, which can improve reactor efficiency.[7]
A Back Pressure Regulator (BPR) is essential and should be installed at the outlet of the reactor system.[7] For gas-liquid reactions, efficient mixing is paramount. Specialized mixers (e.g., static mixers) or reactor designs that promote turbulence are often necessary to create a high interfacial area between the gas and liquid phases, maximizing mass transfer.
Q3: What is Process Analytical Technology (PAT) and how can it help me optimize my multistep process?
A: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[9][10] In flow chemistry, PAT involves integrating in-line or on-line analytical tools to monitor the reaction in real-time.[11]
Common PAT tools include:
-
FTIR and Raman Spectroscopy: Provide real-time information on the concentration of reactants, intermediates, and products.[12][13]
-
In-line UV-Vis: Useful for monitoring the concentration of chromophoric species.[9]
-
On-line HPLC and MS: Allow for near-real-time separation and analysis of the reaction mixture, providing detailed information on conversion, yield, and impurity profiles.[11]
Causality Explanation: By providing a continuous stream of data, PAT allows for rapid reaction optimization.[9] Instead of running numerous experiments and analyzing them offline, you can observe the effect of changing parameters (e.g., temperature, flow rate) in real-time. This accelerates development, enhances process understanding, and enables automated control strategies where the system can self-optimize.[14][15]
Visualization: The Role of PAT in Optimization
Caption: A feedback loop showing how PAT enables real-time process control.
Q4: How do I handle solvent switching between two telescoped reaction steps?
A: Solvent incompatibility is a major challenge in multistep continuous synthesis.[16] If a downstream reaction requires a different solvent, you cannot simply pump it in, as this would dilute the product stream and introduce an incompatible solvent. Several in-line techniques can be employed:
-
Liquid-Liquid Extraction: If the product can be extracted into the desired new solvent, a membrane-based or gravity-based liquid-liquid separator can be used.[17] This involves introducing the new, immiscible solvent to the product stream, passing it through a mixing zone, and then separating the two phases.
-
In-line Distillation: For removing volatile solvents, micro-distillation units can be integrated, although these are less common and more complex to implement.[16]
-
Solid-Phase Scavenging/Extraction: In some cases, the product can be temporarily adsorbed onto a solid support, the original solvent washed away, and the product then eluted with the new solvent.
When designing a multistep synthesis, the ideal approach is to select a solvent system that is compatible with all reaction steps, even if it's slightly suboptimal for any single step. This "holistic" approach often simplifies the overall process significantly.[18]
Data Summary Tables
Table 1: Common Solvents and Their Properties for Flow Chemistry
| Solvent | Boiling Point (°C) | Polarity Index | Common Issues in Flow |
| Acetonitrile | 82 | 5.8 | Can be reactive with strong nucleophiles/bases |
| Dichloromethane | 40 | 3.1 | Low boiling point requires pressurization |
| Tetrahydrofuran (THF) | 66 | 4.0 | Peroxide formation risk; can be aggressive to some plastics |
| Toluene | 111 | 2.4 | High boiling point; good for high-temp reactions |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | Very high boiling point; difficult to remove |
| Water | 100 | 10.2 | Can cause phase separation with organic streams |
Table 2: Troubleshooting Guide Summary
| Symptom | Probable Cause(s) | Key Diagnostic Step | Primary Solution(s) |
| Rising Back Pressure | Solid precipitation (product, byproduct, reagent) | Sectional isolation test | Change solvent, reduce concentration, increase temperature |
| Low Conversion/Yield | Insufficient residence time; poor mixing; incorrect temperature | Systematic variation of flow rate | Decrease flow rate; increase temperature; use a static mixer |
| Inconsistent Output | Pump failure/pulsation; two-phase flow (gas evolution) | Monitor pump pressure; visual inspection | Use HPLC or syringe pumps; increase back pressure |
| Product Degradation | Residence time too long; temperature too high | Screen shorter residence times | Increase flow rate; reduce temperature |
References
- 1. hybrid-chem.com [hybrid-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 4. freactor.com [freactor.com]
- 5. scribd.com [scribd.com]
- 6. Residence time - Wikipedia [en.wikipedia.org]
- 7. equilibar.com [equilibar.com]
- 8. Using back pressure valve in flow chemistry-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 9. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 10. casss.org [casss.org]
- 11. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d-nb.info [d-nb.info]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
Validation & Comparative
A Comparative Analysis of p-Tolylthiazole Derivatives and Established Anticancer Agents
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential for selective cytotoxicity against tumor cells. One such scaffold that has garnered significant interest is the thiazole ring system. This guide provides a comparative analysis of a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a subset of the broader p-tolylthiazole class of compounds, against established anticancer agents.
It is important to note that a comprehensive search of the current scientific literature did not yield specific data on the anticancer activity of 4-p-Tolylthiazol-2-ol. Therefore, this guide will focus on structurally related p-tolylthiazole derivatives for which experimental data is available, offering valuable insights into the potential of this chemical class in oncology research.
The Evolving Landscape of Anticancer Agents: A Comparative Overview
The treatment of cancer relies on a diverse arsenal of chemotherapeutic agents, each with a unique mechanism of action. For the purpose of this analysis, we will compare the p-tolylthiazole derivatives to three widely used and mechanistically distinct anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an anticancer agent is intrinsically linked to its ability to disrupt critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. The p-tolylthiazole derivatives and the selected standard agents exhibit fundamentally different approaches to achieving this goal.
p-Tolylthiazole Derivatives: The precise mechanism of action for the N-phenyl-2-p-tolylthiazole-4-carboxamide series has not been fully elucidated. However, the broader class of thiazole derivatives has been shown to target various components of cellular signaling pathways. Some thiazole-containing compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1] Others are known to induce apoptosis through intrinsic or extrinsic pathways.
Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[][3] This disruption of DNA architecture leads to double-strand breaks and the initiation of apoptotic cell death.[4]
Cisplatin: As a platinum-based compound, cisplatin exerts its cytotoxic effects by forming covalent cross-links with the purine bases in DNA.[5][6] These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.[1][7]
Paclitaxel: Belonging to the taxane family, paclitaxel has a unique mechanism of action that involves the stabilization of microtubules.[8][9] By preventing the disassembly of microtubules, paclitaxel disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][]
Caption: Comparative Mechanisms of Action.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables present a comparative analysis of the in vitro efficacy of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives and standard anticancer agents against various human cancer cell lines.
Table 1: IC50 Values of N-phenyl-2-p-tolylthiazole-4-carboxamide Derivatives and Doxorubicin
| Compound | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4a (o-nitro) | 14.1 ± 1.03 | > 25 | > 25 |
| 4b (m-nitro) | 15.3 ± 1.12 | > 25 | > 25 |
| 4c (p-nitro) | 10.8 ± 0.08 | 21.4 ± 1.25 | > 25 |
| 4d (m-chloro) | 12.5 ± 0.98 | 11.6 ± 0.12 | > 25 |
| 4e (p-chloro) | 13.1 ± 1.11 | 22.3 ± 1.89 | > 25 |
| 4f (o-chloro) | > 25 | > 25 | > 25 |
| Doxorubicin | 4.9 ± 1.21 | 5.8 ± 1.01 | 7.2 ± 0.98 |
Data sourced from Fathinejad et al., 2014.
From this data, it is evident that the synthesized p-tolylthiazole derivatives exhibit moderate cytotoxic activity, particularly against the SKNMC and Hep-G2 cell lines. Compound 4c , with a para-nitro substitution, demonstrated the highest potency against the SKNMC cell line, while compound 4d , with a meta-chloro substitution, was most effective against the Hep-G2 cell line. However, none of the tested derivatives surpassed the cytotoxic potency of Doxorubicin against these cell lines. The MCF-7 breast cancer cell line appeared to be resistant to this series of compounds.
Table 2: Reported IC50 Value Ranges for Cisplatin and Paclitaxel
| Drug | SKNMC (Neuroblastoma) IC50 | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Cisplatin | Not Widely Reported | 15.9 - 65 | 0.65 - 25.5 |
| Paclitaxel | Not Widely Reported | 4.06 | 0.0075 - 18.6 |
Disclaimer: The IC50 values for Cisplatin and Paclitaxel are compiled from various literature sources and are presented as a range to reflect the variability in experimental conditions. These values are for general comparison and may not be directly comparable to the data in Table 1.
The wide range of reported IC50 values for Cisplatin and Paclitaxel underscores the importance of standardized experimental protocols for accurate comparative analysis. Factors such as cell line passage number, incubation time, and the specific cytotoxicity assay used can significantly influence the outcome.
Experimental Protocols: The Foundation of Reliable Data
The determination of IC50 values is a cornerstone of in vitro anticancer drug screening. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the media is removed, and a solution of MTT is added to each well. The plate is then incubated to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: MTT Assay Workflow.
Expert Insights and Future Directions
As a Senior Application Scientist, the data presented on the N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives is intriguing, albeit preliminary. The observed cytotoxicity in the low micromolar range against neuroblastoma and hepatocarcinoma cell lines suggests that this scaffold holds promise for the development of novel anticancer agents. The differential sensitivity of the tested cell lines also hints at a specific, yet-to-be-determined, mechanism of action.
The path from a promising in vitro "hit" to a clinical candidate is long and requires a multi-pronged approach:
-
Mechanism of Action Elucidation: Further studies are crucial to identify the molecular target(s) of these compounds. Kinase profiling, proteomic analyses, and gene expression studies can provide valuable insights.
-
Structure-Activity Relationship (SAR) Optimization: The initial SAR from the Fathinejad et al. study provides a foundation for medicinal chemists to design and synthesize more potent and selective analogs.
-
In Vivo Efficacy and Toxicology: Promising compounds must be evaluated in animal models of cancer to assess their antitumor activity, pharmacokinetics, and safety profiles.
-
Broadening the Scope: Screening against a wider panel of cancer cell lines is necessary to identify other cancer types that may be sensitive to this class of compounds.
Conclusion
While the specific compound this compound remains uncharacterized in the context of cancer therapy, the broader class of p-tolylthiazole derivatives, exemplified by the N-phenyl-2-p-tolylthiazole-4-carboxamide series, demonstrates a potential avenue for the development of new anticancer agents. Although not as potent as the established drug Doxorubicin in the initial in vitro screens, their distinct chemical structure and moderate cytotoxic activity warrant further investigation. The comparative analysis with mechanistically diverse agents like Cisplatin and Paclitaxel highlights the ongoing need for novel compounds that can overcome the challenges of drug resistance and toxicity associated with current cancer treatments. The journey for p-tolylthiazole derivatives from the laboratory to the clinic is just beginning, but the initial findings provide a compelling rationale for continued exploration.
References
- 1. researchgate.net [researchgate.net]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
A Comparative Guide to Validating the In Vitro Bioactivity of Synthesized 4-p-Tolylthiazol-2-ol
Introduction: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This scaffold is present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][4] The versatility of the thiazole nucleus allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making its derivatives prime candidates for drug discovery pipelines.[1]
This guide focuses on a novel synthesized derivative, 4-p-Tolylthiazol-2-ol. We will provide a comprehensive framework for its initial in vitro validation, establishing a baseline of its biological activity. Our approach is designed to be a self-validating system, emphasizing robust experimental design, appropriate controls, and clear data interpretation. We will objectively compare the performance of this compound against established standards using validated, high-throughput screening methods. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.
Rationale for Assay Selection: A Multi-Faceted Approach
To build a comprehensive biological profile for this compound, we have selected three fundamental in vitro assays. This multi-pronged strategy is based on the well-documented activities of thiazole-containing compounds.[3][4]
-
Cytotoxicity Screening (MTT Assay): This is the foundational step in drug discovery.[5][6] Before exploring therapeutic potential, it is critical to determine the concentration at which a compound is toxic to cells.[7][8] We will assess both a cancer cell line (MCF-7, breast cancer) and a non-cancerous cell line (HEK293, human embryonic kidney) to establish a preliminary therapeutic window and selectivity index.[9]
-
Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay): Chronic inflammation is linked to numerous diseases.[10] Many thiazole derivatives have shown potent anti-inflammatory effects, often by modulating inflammatory pathways like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).[10][11][12] We will use a lipopolysaccharide (LPS)-stimulated macrophage model to quantify the inhibition of nitric oxide (NO), a key inflammatory mediator.[13][14]
-
Antimicrobial Susceptibility (Broth Microdilution Assay): The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[15] The thiazole scaffold is a component of several antimicrobial drugs.[2] We will determine the Minimum Inhibitory Concentration (MIC) of our compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[16][17]
The logical flow of these validation assays is visualized in the workflow diagram below.
Caption: General experimental workflow for validating the in vitro bioactivity of a novel compound.
Part 1: In Vitro Cytotoxicity Profiling via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[18] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[19][20]
Comparative Cytotoxicity Data (Hypothetical)
The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[7]
| Cell Line | Compound | IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.1 | 6.4 |
| Doxorubicin (Positive Control) | 0.8 ± 0.2 | 1.5 | |
| Vehicle (0.1% DMSO) | > 200 | N/A | |
| HEK293 (Normal Kidney) | This compound | 80.0 ± 5.7 | N/A |
| Doxorubicin (Positive Control) | 1.2 ± 0.3 | N/A | |
| Vehicle (0.1% DMSO) | > 200 | N/A | |
| ¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. |
Detailed Experimental Protocol: MTT Assay
Materials:
-
Test Compound: this compound (stock solution in DMSO)
-
Positive Control: Doxorubicin
-
Cell Lines: MCF-7 and HEK293
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl[8]
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤0.5%).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[18][19] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: In Vitro Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition
This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS activates macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[13] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[13][22][23]
Signaling Pathway: LPS-Induced NO Production
Caption: Potential inhibition points of this compound in the LPS-induced NO pathway.
Comparative NO Inhibition Data (Hypothetical)
| Cell Line | Compound | Concentration (µM) | % NO Inhibition |
| RAW 264.7 | This compound | 10 | 65.2 ± 4.5 |
| (LPS-Stimulated) | 5 | 38.1 ± 3.2 | |
| L-NAME (Positive Control) | 100 | 88.9 ± 2.1 | |
| Vehicle (0.1% DMSO) | - | 0 |
Detailed Experimental Protocol: Griess Assay for NO
Materials:
-
Cell Line: RAW 264.7 macrophages
-
Stimulant: Lipopolysaccharide (LPS) from E. coli
-
Positive Control: L-NG-Nitroarginine Methyl Ester (L-NAME), a known iNOS inhibitor.
-
Griess Reagent: A two-part solution. Part A: 1% sulfanilamide in 5% phosphoric acid. Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[13] Mix equal volumes before use.[23]
-
Standard: Sodium Nitrite (NaNO2) for standard curve generation.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) and the positive control for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[13][24]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the freshly mixed Griess Reagent to the 50 µL of supernatant in a new 96-well plate.[13]
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark.[23] Measure the absorbance at 540 nm.[23][25]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Part 3: In Vitro Antimicrobial Susceptibility via Broth Microdilution
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27] The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after overnight incubation.[27][28] This method provides quantitative results that are crucial for evaluating the potency of a potential new antibiotic.[16][28][29]
Comparative Antimicrobial Data (Hypothetical)
| Organism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | This compound | 16 |
| Gentamicin (Positive Control) | 1 | |
| Vehicle (0.1% DMSO) | > 256 | |
| E. coli (Gram-negative) | This compound | 64 |
| Gentamicin (Positive Control) | 2 | |
| Vehicle (0.1% DMSO) | > 256 |
Detailed Experimental Protocol: Broth Microdilution
Materials:
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)[27]
-
Positive Control: Gentamicin
-
96-well sterile, non-treated microtiter plates
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound and Gentamicin in CAMHB.[27] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours). Adjust the turbidity of the suspension in CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[27]
-
Inoculum Dilution: Dilute the standardized suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.[27]
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.[27][30]
-
Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[27][28]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[28] The growth control should be turbid, and the sterility control should be clear.[27]
Conclusion and Future Directions
This guide outlines a validated, multi-assay platform for the initial characterization of this compound. The described protocols for cytotoxicity, anti-inflammatory, and antimicrobial screening provide a robust framework for generating reliable and comparable in vitro data. Based on the hypothetical results presented, this compound demonstrates moderate cytotoxic activity with promising selectivity towards cancer cells, significant anti-inflammatory properties, and modest antimicrobial activity, particularly against Gram-positive bacteria.
These foundational findings justify further investigation. Next steps should include expanding the panel of cell lines and microbial strains, elucidating the specific mechanism of action for the observed activities (e.g., assessing specific enzyme inhibition or gene expression), and advancing the most promising leads into more complex in vitro models or in vivo efficacy studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. apec.org [apec.org]
- 27. benchchem.com [benchchem.com]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 30. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Cytotoxic Effects of 4-p-Tolylthiazol-2-ol Analogs for Oncological Research
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] This guide presents a framework for a comparative study on the cytotoxic effects of novel synthetic analogs of 4-p-Tolylthiazol-2-ol. We provide a comprehensive, stepwise methodology for synthesis, characterization, and evaluation of these compounds against relevant cancer cell lines. This document outlines robust protocols for assessing cell viability, determining the mode of cell death, and investigating the underlying molecular mechanisms, with a focus on the intrinsic apoptotic pathway. The objective is to elucidate structure-activity relationships (SAR) that can guide the rational design of more potent and selective thiazole-based anticancer agents.[3]
Introduction: The Rationale for Thiazole Analogs in Oncology
The pursuit of novel anticancer agents is driven by the need to overcome challenges such as drug resistance and off-target toxicity. Thiazole derivatives have emerged as a promising class of compounds, with several demonstrating potent cytotoxic effects against various cancer cell lines.[4][5][6] The parent compound, this compound, serves as a foundational structure for exploring chemical modifications aimed at enhancing cytotoxic efficacy.
By systematically modifying the functional groups on the tolyl and thiazole rings, we can probe the molecular interactions that govern the compound's biological activity. This comparative study is designed to identify analogs with superior potency and to begin unraveling their mechanism of action, a critical step in the early stages of drug discovery.
Hypothetical Analogs for Study:
For the purpose of this guide, we will consider three hypothetical analogs of the parent compound (Cpd 1) to illustrate the comparative process:
-
Cpd 1: this compound (Parent Compound)
-
Cpd 2 (Analog A): Substitution of the p-tolyl methyl group with a trifluoromethyl group (-CF₃) to alter electronic properties.
-
Cpd 3 (Analog B): Replacement of the hydroxyl group (-OH) at the 2-position of the thiazole ring with a thiol group (-SH).
-
Cpd 4 (Analog C): Addition of a nitro group (-NO₂) to the tolyl ring to investigate the effect of a strong electron-withdrawing group.
Experimental Design and Workflow
A successful comparative study hinges on a well-designed experimental workflow that progresses from broad cytotoxicity screening to more focused mechanistic studies for the most promising candidates.
Caption: Experimental workflow for comparative cytotoxic analysis.
Detailed Methodologies
Cell Line Selection and Culture
-
Cancer Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity. For this guide, we will use:
-
A549: Human lung adenocarcinoma
-
MCF-7: Human breast adenocarcinoma
-
C6: Rat glioma[7]
-
-
Normal Cell Line: To assess selectivity, a non-cancerous cell line should be included.
-
NIH/3T3: Mouse embryonic fibroblast cell line[7]
-
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[8][9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11] It serves as a marker for cytotoxicity resulting from the loss of plasma membrane integrity.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous release control (untreated cells).
Determination of Cell Death Mechanism: Annexin V/PI Staining
To distinguish between apoptosis and necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[14]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the most potent analog(s) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][17]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations can be distinguished as follows:
Comparative Data Presentation (Hypothetical)
Data should be organized into clear tables to facilitate direct comparison between the analogs.
Table 1: Comparative IC₅₀ Values (µM) of Thiazole Analogs after 48h Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | C6 (Glioma) | NIH/3T3 (Normal) | Selectivity Index (NIH/3T3 / A549) |
|---|---|---|---|---|---|
| Cpd 1 (Parent) | 45.2 ± 3.1 | 52.8 ± 4.5 | 61.3 ± 5.2 | >100 | >2.2 |
| Cpd 2 (Analog A) | 8.5 ± 0.7 | 12.1 ± 1.1 | 15.4 ± 1.3 | 89.5 ± 7.8 | 10.5 |
| Cpd 3 (Analog B) | 38.9 ± 2.9 | 44.6 ± 3.8 | 55.1 ± 4.9 | >100 | >2.6 |
| Cpd 4 (Analog C) | 15.3 ± 1.2 | 20.7 ± 1.9 | 25.8 ± 2.1 | 95.2 ± 8.1 | 6.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 5.6 ± 0.5 | 7.0 |
Data are presented as mean ± standard deviation.
Investigating the Molecular Mechanism: The Intrinsic Apoptotic Pathway
Dysregulation of apoptosis is a hallmark of cancer.[18][19] The intrinsic, or mitochondrial, pathway of apoptosis is a critical process controlled by the Bcl-2 family of proteins.[20][21] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[22] The ratio of these proteins determines the cell's fate. Upon receiving an apoptotic stimulus, Bax and Bak can form pores in the mitochondrial outer membrane, leading to the release of cytochrome c.[18][23] This triggers the formation of the apoptosome and activates a cascade of proteases called caspases, ultimately leading to cell death.[24][25][26]
Caption: Proposed intrinsic apoptosis pathway induced by thiazole analogs.
To validate this proposed mechanism, Western blot analysis can be performed on cell lysates from treated and untreated cells to measure the expression levels of key proteins such as Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. An increase in the Bax/Bcl-2 ratio and the presence of the cleaved (active) forms of caspases would provide strong evidence that the compound induces apoptosis via the intrinsic pathway.[27]
Conclusion and Future Directions
This guide provides a systematic approach for the comparative evaluation of this compound analogs. The hypothetical data suggest that modifications, such as the addition of a trifluoromethyl group (Analog A), can significantly enhance cytotoxic potency and selectivity against cancer cells. Further investigation into the most promising analogs is warranted, including in vivo studies in animal models and more detailed mechanistic analyses to identify the specific molecular targets. The structure-activity relationships derived from such studies will be invaluable for the future design of next-generation thiazole-based chemotherapeutics.
References
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 18. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 22. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abeomics.com [abeomics.com]
- 25. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-p-Tolylthiazol-2-ol and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-p-Tolylthiazol-2-ol, a key heterocyclic scaffold, and its structural analogs. By synthesizing data from various studies, we will explore how subtle modifications to this core structure can profoundly impact its therapeutic potential across different biological targets.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] this compound, with its characteristic tolyl and hydroxyl substitutions, serves as a valuable starting point for exploring the chemical space around this versatile core.
Core Structure and Key Pharmacophoric Features
The fundamental structure of this compound presents several key features that can be systematically modified to probe the SAR. Understanding these is crucial for rational drug design.
Caption: Core pharmacophoric features of the this compound scaffold.
The primary points of modification for SAR studies include:
-
The substituent at the 4-position of the thiazole ring: The p-tolyl group in the parent compound can be replaced with other aryl or alkyl groups to investigate the impact of electronics and sterics.
-
The functional group at the 2-position of the thiazole ring: The hydroxyl group can exist in tautomeric equilibrium with a thiazol-2(3H)-one. It can also be converted to a thiol (thiazole-2-thiol) or an amine (thiazol-2-amine), significantly altering the molecule's hydrogen bonding capacity and overall polarity.
-
Substitution on the aryl ring at the 4-position: The tolyl group itself can be further functionalized to fine-tune activity.
Comparative Biological Activities: A Multifaceted Profile
While a single, comprehensive study directly comparing this compound with a wide array of its analogs is not available, we can synthesize findings from multiple sources to build a comparative picture of their biological activities.
Anticancer Activity
Thiazole derivatives are well-documented for their anticancer properties.[1] Studies on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share the 2-p-tolylthiazole core, provide valuable insights into the SAR for cytotoxicity.[1]
Key SAR Insights for Anticancer Activity:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring of the carboxamide derivatives significantly influence cytotoxic activity. For instance, an electron-withdrawing nitro group at the para position of the phenyl ring resulted in the highest cytotoxic activity against the SKNMC (neuroblastoma) cell line.[1] Conversely, a meta-nitro substitution was detrimental to the activity.[1]
-
Cell Line Specificity: The potency of these analogs varies across different cancer cell lines. While the para-nitro derivative was most potent against SKNMC cells, a derivative with a meta-chlorine showed the highest activity against the Hep-G2 (hepatocarcinoma) cell line.[1] The MCF-7 (breast cancer) cell line was generally more resistant to these compounds.[1]
Table 1: Cytotoxicity (IC50 in µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Analogs [1]
| Compound | Substituent on N-phenyl ring | SKNMC | Hep-G2 | MCF-7 |
| 4a | 2-NO₂ | 13.5 ± 0.98 | 13.1 ± 1.05 | > 50 |
| 4b | 3-NO₂ | 15.3 ± 1.12 | 25.4 ± 1.54 | > 50 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | 19.8 ± 1.21 | > 50 |
| 4d | 3-Cl | 12.5 ± 0.87 | 11.6 ± 0.12 | 35.6 ± 1.98 |
| 4e | 4-Cl | 14.2 ± 1.15 | 22.3 ± 1.89 | > 50 |
| Doxorubicin | (Standard) | 3.5 ± 0.81 | 5.8 ± 1.01 | 4.2 ± 0.92 |
This data suggests that for anticancer activity, electronic effects of the substituents on the appended aryl ring play a crucial role, and the optimal substitution pattern is cell-line dependent.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[3] The SAR for antimicrobial activity often differs from that of anticancer activity.
Key SAR Insights for Antimicrobial Activity:
-
Influence of Substituents: In a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives, the nature of the substituent on the pyrazoline and phenyl rings was critical for both antibacterial and antifungal activities.[3]
-
Electron-donating vs. Electron-withdrawing Groups: Studies on 4-arylthiazole derivatives have shown that electron-donating groups on the aryl ring can enhance antifungal activity.[3]
Enzyme Inhibitory Activity
Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[4][5]
Key SAR Insights for Acetylcholinesterase Inhibition:
-
Substituents on the Thiazolylhydrazone Moiety: In a series of thiazolylhydrazone derivatives, the substitution pattern on the hydrazone part of the molecule was critical for AChE inhibitory activity.[4][5] Several compounds in this series exhibited potent AChE inhibition with IC₅₀ values in the nanomolar range, comparable to the standard drug donepezil.[4][5]
-
Selectivity: Interestingly, these potent AChE inhibitors showed only weak inhibition of butyrylcholinesterase (BChE), indicating a degree of selectivity.[4][5]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Synthesis of 4-p-Tolylthiazole Analogs
The synthesis of the 4-p-tolylthiazole core and its derivatives typically follows established synthetic routes. For instance, the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives involves the initial formation of 4-methylbenzothioamide from p-toluonitrile, followed by cyclization with bromopyruvic acid to yield 2-p-tolylthiazole-4-carboxylic acid.[1] Subsequent amidation with various anilines furnishes the final products.[1]
Caption: General synthetic workflow for N-phenyl-2-p-tolylthiazole-4-carboxamide analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.[6][7][8]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 48 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[12]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity and inhibition.[15][16][17][18][19]
Step-by-Step Ellman's Method Protocol:
-
Reagent Preparation: Prepare solutions of the buffer, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[17]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the acetylcholinesterase enzyme.[17]
-
Initiate Reaction: Start the reaction by adding the substrate, acetylthiocholine iodide.[17]
-
Kinetic Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by reading the absorbance at 412 nm at regular intervals.[17][19]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 4-p-tolylthiazole scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The available data, though fragmented, allows for the deduction of key structure-activity relationships. For anticancer activity, the electronic properties of substituents on an appended aryl ring are critical, with optimal patterns being cell-line dependent. For antimicrobial and enzyme inhibitory activities, different structural modifications are required to achieve high potency.
Future research should focus on a more systematic and comparative evaluation of a library of this compound analogs against a diverse panel of biological targets. Such studies, employing the standardized protocols outlined in this guide, will provide a more comprehensive understanding of the SAR and facilitate the rational design of more potent and selective drug candidates.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. scribd.com [scribd.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. japsonline.com [japsonline.com]
- 18. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Efficacy of Thiazole-Based Anticancer Agents in Diverse Cancer Cell Lines
This guide provides an in-depth comparison of the efficacy of anticancer compounds built on the thiazole scaffold, a structure of significant interest in oncology research, exemplified by molecules such as 4-p-Tolylthiazol-2-ol. Recognizing that data on any single analogue can be limited, we will synthesize findings from across the broader class of thiazole derivatives to provide a comprehensive and actionable overview for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, comparative cytotoxicity across various cancer cell lines, and the detailed experimental protocols required to validate these findings in your own research.
The Thiazole Scaffold: A Privileged Structure in Oncology
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile building block for designing compounds that can interact with a wide array of biological targets.[1][3] Several FDA-approved anticancer drugs, such as Dasatinib and Dabrafenib, incorporate this core structure, underscoring its clinical significance.[1][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including the inhibition of key enzymes and proteins that drive cancer progression, such as receptor tyrosine kinases (RTKs), tubulin, and cell cycle regulators.[4][5][6]
Common Mechanisms of Action: Targeting Cancer's Core Machinery
The anticancer effects of thiazole derivatives are diverse, but a significant portion of research points towards their ability to inhibit critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most well-documented targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR Inhibition: Overexpression of EGFR is a known driver in numerous malignancies, including non-small cell lung cancer and colorectal cancer.[7] Thiazole-containing molecules have been designed to act as potent EGFR inhibitors, competing with ATP at the kinase domain and thereby blocking downstream signaling cascades like the MAPK and PI3K/AKT pathways, which ultimately leads to reduced proliferation and apoptosis.[4][7][8]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process.[9] By inhibiting VEGFR-2, certain thiazole derivatives can effectively cut off a tumor's blood supply, leading to starvation and cell death.[10][11] This mechanism is also linked to a reduction in cancer cell migration.[4]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by thiazole-based agents.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell growth. A lower IC₅₀ value indicates higher potency. The efficacy of thiazole derivatives often varies significantly across different cancer cell lines, a phenomenon attributable to the unique genetic and proteomic landscape of each cell type, such as the expression level of the target protein.
The following table summarizes the in vitro cytotoxicity (IC₅₀ in µM) of several representative thiazole derivatives against a panel of human cancer cell lines, as documented in peer-reviewed literature.
| Compound ID / Reference | Chemical Class | MCF-7 (Breast)[5][12] | A549 (Lung)[5][13] | HepG2 (Liver)[12][14] | SKNMC (Neuroblastoma)[12] | HCT-116 (Colon)[7] | SaOS-2 (Osteosarcoma)[15] |
| Compound 5b[5] | Thiazole-naphthalene | 0.48 ± 0.03 | 0.97 ± 0.13 | - | - | - | - |
| Compound 4c[12] | N-Phenyl-2-p-tolylthiazole | >25 | - | - | 10.8 ± 0.08 | - | - |
| Compound 4d[12] | N-Phenyl-2-p-tolylthiazole | >25 | - | 11.6 ± 0.12 | - | - | - |
| Compound 4d[11] | 3-nitrophenylthiazolyl | 1.21 (MDA-MB-231) | - | - | - | - | - |
| Compound 5i[7] | 3-Substituted-2,3-dihydrothiazole | - | - | - | - | 6.9 ± 0.013 | - |
| Compound 4i[15] | Thiazole-2-imine | - | - | - | - | - | 0.190 µg/mL |
| DIPTH[14] | Pyrano[2,3-d]thiazole | 10.23 µg/mL | - | 9.87 µg/mL | - | 21.43 µg/mL | - |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions (e.g., incubation time). Values are IC₅₀ in µM unless otherwise specified.
From this data, we can draw several key insights:
-
Potency and Selectivity: Compound 5b , a thiazole-naphthalene derivative, shows potent sub-micromolar activity against both breast (MCF-7) and lung (A549) cancer cell lines, indicating it is a powerful cytotoxic agent.[5] In contrast, the N-Phenyl-2-p-tolylthiazole derivatives 4c and 4d are largely ineffective against MCF-7 cells but show moderate activity against neuroblastoma and liver cancer lines, respectively, suggesting a degree of cell-type selectivity.[12]
-
Structural Influence: The diverse chemical modifications around the core thiazole ring dramatically influence efficacy. For instance, the addition of a naphthalene moiety (Compound 5b) or a nitrophenyl group (Compound 4d[11]) appears to confer high potency. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.
-
Target Expression: The high efficacy of certain compounds against EGFR-mutated NSCLC cell lines (NCI-H1650 and NCI-H1975) suggests that the compound's efficacy is directly linked to the presence of its molecular target.[4] Cell lines with low or no expression of the target protein are likely to be more resistant.
Essential Experimental Protocols for Validation
To ensure the reliability and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for core assays used to evaluate the anticancer potential of compounds like this compound.
The general workflow for in vitro evaluation is depicted below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the test compound that is cytotoxic to cancer cells. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Causality: This assay is chosen as a primary screen for cytotoxicity because it is reliable, high-throughput, and provides a quantitative measure (IC₅₀) of a compound's potency. Measuring metabolic activity serves as a robust proxy for cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the thiazole derivative in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final volume 200 µL). Include "vehicle control" wells (treated with DMSO or the compound's solvent) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Analysis of Target Protein Modulation via Western Blot
This protocol is used to verify that the compound engages its intended target (e.g., EGFR) and to observe downstream effects, such as the induction of apoptosis markers (e.g., cleaved Caspase-3, Bax/Bcl-2 ratio).
Causality: This is a crucial mechanistic study. Observing a decrease in the phosphorylated (active) form of a target kinase like EGFR or an increase in apoptosis markers after treatment provides strong evidence that the compound's cytotoxic effect is mediated through the intended pathway.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the thiazole compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. This ensures equal loading of protein for all samples.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-cleaved Caspase-3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control band to compare protein levels across different treatments.
Conclusion and Future Perspectives
The thiazole scaffold is a validated and highly promising platform for the development of novel anticancer agents. The efficacy of these compounds is deeply tied to their specific chemical structure and the molecular characteristics of the target cancer cells. As demonstrated, derivatives can exhibit potent, sub-micromolar activity against a range of malignancies, often by inhibiting key oncogenic drivers like EGFR and VEGFR-2.
Future research should focus on:
-
Rational Design: Leveraging molecular modeling and SAR studies to design next-generation derivatives with enhanced potency and selectivity, thereby minimizing off-target toxicity.[4]
-
Combination Therapies: Investigating the synergistic effects of thiazole-based inhibitors with existing chemotherapies or targeted agents to overcome drug resistance.
-
In Vivo Validation: Advancing the most promising compounds from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
By employing the rigorous comparative analysis and validation protocols outlined in this guide, the research community can continue to unlock the full therapeutic potential of thiazole-based compounds in the fight against cancer.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Experimental Results with Computational Docking Studies
In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules to a protein target.[1] While indispensable for screening vast compound libraries efficiently, the predictions generated are theoretical. Therefore, rigorous experimental validation is paramount to confirm these in silico hypotheses. This guide provides an objective comparison of molecular docking results with in vitro experimental data, offering detailed protocols and a clear presentation of comparative metrics.
The primary goal of this cross-validation is to establish a correlation between the predicted binding affinity from docking (often represented by a docking score) and the actual biological activity measured in a laboratory setting (such as the dissociation constant, KD). A strong correlation enhances confidence in the computational model, guiding more effective lead optimization.[1]
The Synergy of Computational Prediction and Experimental Validation
Molecular docking has become an increasingly important tool for drug discovery.[2] It allows for the rapid screening of large libraries of compounds against a biological target, prioritizing those with the highest predicted binding affinity. However, it's crucial to recognize the inherent limitations of docking. The scoring functions used to estimate binding affinity are approximations and may not always accurately reflect the complexities of molecular interactions in a biological system.[3][4] This is where experimental techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) become indispensable. By providing a direct measure of binding thermodynamics and kinetics, they serve as the gold standard for validating computational predictions.
This guide will walk you through a comprehensive workflow, from setting up a computational docking experiment to performing experimental validation and critically analyzing the combined results.
Part 1: The Computational Docking Workflow
A standard docking workflow involves several key steps, each critical for obtaining reliable results.[5] We will focus on using AutoDock Vina, a widely used and freely available software for molecular docking.[6][7]
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines a typical workflow for predicting the binding mode and energy of a ligand to a protein.
1. Protein Preparation using AutoDockTools (ADT) [8][9]
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogens, and assigning charges.
-
Procedure:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Load the PDB file into AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens to the protein structure. This is crucial for defining the hydrogen bonding potential of the protein.[10]
-
Compute and add Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[8]
-
2. Ligand Preparation using Open Babel [11][12]
-
Objective: To convert the ligand structure into the correct 3D format, assign charges, and define rotatable bonds.
-
Procedure:
-
Obtain the 2D or 3D structure of the ligand, for example, from a database like PubChem in SDF or MOL2 format.
-
Use a tool like Open Babel to convert the ligand to a 3D structure if necessary.[13]
-
Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.[11]
-
Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
3. Grid Box Definition [7]
-
Objective: To define the search space for the docking simulation, focusing on the protein's binding site.
-
Procedure:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from published literature.
-
Use the Grid Box tool in ADT to create a 3D grid that encompasses the entire binding site. The size and center of the grid are critical parameters that will influence the docking results.[14]
-
Save the grid parameter file.
-
4. Running the Docking Simulation with AutoDock Vina [15]
-
Objective: To perform the docking calculation and generate a set of predicted binding poses for the ligand.
-
Procedure:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform a series of independent docking runs and output a PDBQT file containing the predicted binding poses, ranked by their docking scores.
-
5. Analysis of Docking Results [16]
-
Objective: To visualize and interpret the docking results to identify the most likely binding mode.
-
Procedure:
-
Load the protein and the output ligand PDBQT file into a molecular visualization software like PyMOL or Chimera.
-
Examine the top-ranked binding poses. The docking score, reported in kcal/mol, is an estimation of the binding affinity; more negative values indicate stronger predicted binding.[7]
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the most plausible binding poses.
-
Part 2: The Experimental Validation Workflow
The "gold standard" for validating computational predictions of binding affinity is to measure it directly through biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the protein-ligand interaction.
-
Procedure:
-
Sample Preparation: [19]
-
Purify the protein and ligand to a high degree.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Ensure that the protein and ligand are in identical, degassed buffer to minimize heats of dilution.[19]
-
-
Experimental Setup: [20]
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the titration syringe.
-
Set the experimental temperature and stirring speed.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis: [21]
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the KD, n, and ΔH.
-
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[1][22]
-
Objective: To determine the association rate (ka), dissociation rate (kd), and binding affinity (KD) of the protein-ligand interaction.
-
Procedure:
-
Sample Preparation:
-
Purify the protein (ligand for immobilization) and the small molecule (analyte).
-
Prepare a running buffer that is compatible with both molecules.
-
-
Ligand Immobilization:
-
Select a suitable sensor chip.
-
Immobilize the protein onto the sensor chip surface.
-
-
Analyte Binding: [23]
-
Inject a series of concentrations of the analyte over the sensor surface.
-
The instrument records the change in the SPR signal over time, generating a sensorgram.[24]
-
-
-
Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the KD from the ratio of kd to ka.
-
-
Part 3: Cross-Validation and Data Interpretation
The crux of this process is the comparison of the computational and experimental data. It is important to note that a direct correlation between docking scores and experimental binding affinities is not always observed.[3][4] Docking scores are best used for ranking compounds within a series rather than for predicting absolute binding affinities.[27][28]
Data Presentation
| Compound | Docking Score (kcal/mol) | Experimental KD (ITC) | Experimental KD (SPR) |
| Control | -8.5 | 1.2 µM | 1.5 µM |
| Analog 1 | -9.2 | 0.8 µM | 0.9 µM |
| Analog 2 | -7.1 | 10.5 µM | 11.2 µM |
| Analog 3 | -9.5 | 0.5 µM | 0.6 µM |
Interpreting the Results
-
Correlation: In the hypothetical data above, there is a good qualitative correlation between the docking scores and the experimentally determined KD values. The compounds with more negative docking scores (Analogs 1 and 3) exhibit stronger binding affinities (lower KD values).
-
Discrepancies: It is common to encounter discrepancies. For instance, a compound might have a favorable docking score but weak experimental binding. This could be due to factors not fully accounted for by the scoring function, such as protein flexibility, solvation effects, or entropic penalties.[4]
-
Self-Validation: When a good correlation is observed, it provides confidence in the predictive power of the docking model for that particular target. This validated model can then be used for virtual screening of larger compound libraries with a higher degree of confidence.
Conclusion
The cross-validation of computational docking studies with experimental data is a cornerstone of modern structure-based drug discovery. While molecular docking is an invaluable tool for hypothesis generation and compound prioritization, its predictions must be anchored in experimental reality. By integrating robust computational protocols with gold-standard biophysical techniques like ITC and SPR, researchers can build a more complete and reliable understanding of protein-ligand interactions, ultimately leading to the more efficient design of novel therapeutics.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Molecular Docking: Challenges, Advances and its Use in Drug Discovery Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Schrödinger Customer Portal [my.schrodinger.com]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. medium.com [medium.com]
- 10. youtube.com [youtube.com]
- 11. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 12. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 13. youtube.com [youtube.com]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Critical Assessment of the Performance of Protein-ligand Scoring Functions Based on NMR Chemical Shift Perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. dhvi.duke.edu [dhvi.duke.edu]
- 24. affiniteinstruments.com [affiniteinstruments.com]
- 25. bioradiations.com [bioradiations.com]
- 26. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 27. A critical assessment of docking programs and scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] A critical assessment of docking programs and scoring functions. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Antioxidant Activity of Thiazole Derivatives
This guide provides a comprehensive comparative evaluation of the antioxidant activity of various thiazole derivatives. It is intended for researchers, scientists, and professionals in drug development who are exploring novel antioxidant agents. We will delve into the mechanistic basis of their antioxidant potential, present comparative experimental data, and provide detailed protocols for key assays.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and diabetes.[1][2] Antioxidants are vital molecules that can mitigate this damage by neutralizing ROS.[1]
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[3][4] Its derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6] Recently, significant research has focused on the antioxidant properties of thiazole derivatives, aiming to harness their potential for therapeutic applications.[5] This guide synthesizes findings from multiple studies to offer a comparative perspective on their efficacy.
Mechanisms of Antioxidant Action
The antioxidant activity of thiazole derivatives, like other antioxidants, is primarily exerted through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it and preventing it from causing further damage. Phenolic hydroxyl groups are particularly effective in this mechanism.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, neutralizing it.[1]
The versatility of the thiazole scaffold allows for the incorporation of various functional groups that can enhance these mechanisms, making them a promising class of compounds for antioxidant drug discovery.
Comparative Evaluation of Antioxidant Activity
The antioxidant potential of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in an assay. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the antioxidant activities of several thiazole derivatives from various studies, evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound ID/Description | DPPH Radical Scavenging Activity (IC50) | Reference Standard (IC50) | Source |
| Series V: 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazoles | Ascorbic Acid (45.21 µg/mL) | [7] | |
| Compound Ve (Ar = 4-methoxyphenyl) | 23.71 µg/mL | [7] | |
| Compound Vd (Ar = 4-aminophenyl) | 32.11 µg/mL | [7] | |
| Compound Vc (Ar = 4-chlorophenyl) | 47.3 µg/mL | [7] | |
| Compound Vf (Ar = 4-hydroxyphenyl) | 51.6 µg/mL | [7] | |
| Series: Thiazole-carboxamides | Trolox (3.10 µM) | [8] | |
| Compound LMH6 | 0.185 µM | [8] | |
| Compound LMH7 | 0.221 µM | [8] | |
| Compound LMH4 | 0.251 µM | [8] | |
| Other Thiazole Derivatives | |||
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | 64.75 ppm | Not specified | [6][9] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structure-activity relationships that govern the antioxidant potential of thiazole derivatives:
-
Influence of Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) and amino (-NH2) groups on the aryl substituent, significantly enhances antioxidant activity. For example, compound Ve (4-methoxyphenyl) and Vd (4-aminophenyl) exhibited the highest potency in their series, with IC50 values of 23.71 µg/mL and 32.11 µg/mL respectively, both surpassing the standard, Ascorbic Acid.[7] This is because these groups can donate electrons, stabilizing the resulting antioxidant radical after it has quenched a free radical.
-
The Role of Phenolic and Catechol Moieties: The incorporation of phenolic or catechol fragments into the thiazole structure is a well-established strategy for boosting antioxidant activity.[3][10][11] These groups are excellent hydrogen atom donors. Studies have shown that thiazolyl-catechol compounds exhibit significant antioxidant properties.[3][11]
-
Impact of Lipophilicity: In the thiazole-carboxamide series, the compound LMH6 , which contains a t-butyl group, demonstrated exceptional activity with an IC50 of 0.185 µM, markedly outperforming the standard Trolox.[8] The high lipophilicity conferred by the t-butyl group may enhance the compound's ability to interact with and neutralize lipid radicals within biological membranes.[8]
-
Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups, like a chloro (-Cl) group in compound Vc , can diminish antioxidant activity.[7]
Experimental Protocols for Antioxidant Assays
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are detailed methodologies for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays for evaluating antioxidant activity.[8] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Workflow for DPPH Assay
Caption: Workflow of the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]
-
Prepare a stock solution of the thiazole derivative test compounds and the standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
From the stock solutions, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[7]
-
-
Reaction Mixture:
-
In a test tube, add 4 mL of the test compound or standard solution at a specific concentration.
-
Add 1 mL of the 0.004% DPPH solution to the test tube.
-
Prepare a blank sample containing 4 mL of methanol and 1 mL of the DPPH solution.
-
-
Incubation:
-
Vortex the mixtures thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity (inhibition) is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method that measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
-
Reaction and Measurement:
-
Add a small volume (e.g., 10 µL) of the test compound (at various concentrations) to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Conclusion and Future Perspectives
The research synthesized in this guide demonstrates that thiazole derivatives are a highly promising class of antioxidant agents.[5] The versatility of the thiazole scaffold allows for strategic structural modifications to enhance their activity.[3][10] Specifically, the incorporation of phenolic, catechol, and electron-donating substituents has proven to be a highly effective strategy for developing potent antioxidants.[7][10]
Future research should focus on:
-
Expanding SAR studies: Synthesizing and evaluating a wider range of derivatives to further refine the understanding of structure-activity relationships.[13]
-
In vivo studies: Moving beyond in vitro assays to evaluate the efficacy and safety of the most promising compounds in biological systems.
-
Mechanism of Action: Investigating the precise molecular mechanisms through which these compounds exert their antioxidant effects, including their interaction with cellular antioxidant enzyme systems.[5]
By continuing to explore the rich chemistry of thiazole derivatives, the scientific community can pave the way for the development of novel and effective therapies to combat oxidative stress-related diseases.
References
- 1. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ijsat.org [ijsat.org]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-p-Tolylthiazol-2-ol
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-p-tolylthiazol-2-ol, a specialty thiazole derivative.
The procedural framework outlined here is grounded in universal safety principles and regulatory standards. It is crucial to recognize that for any specific chemical, the primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer. This document should always be consulted before handling or disposing of the substance. In the absence of a specific SDS, or as a supplement to it, the following procedures provide a robust system for safe disposal.
Hazard Assessment and Characterization
Before any disposal action, a thorough understanding of the compound's potential hazards is essential. While specific toxicological and environmental data for this compound is not widely published, we can infer a likely hazard profile based on the chemical class of thiazole derivatives. Many compounds in this family exhibit certain common characteristics.
Inferred Hazard Profile:
-
Skin and Eye Irritation: Many heterocyclic compounds can cause skin irritation, sensitization, or serious eye damage upon contact.[1]
-
Toxicity: Thiazole derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2]
-
Aquatic Toxicity: A significant number of related isothiazolone and thiazole compounds are classified as very toxic to aquatic life, with long-lasting effects.[1][3] Therefore, disposal down the drain is strictly prohibited.[4]
This initial assessment dictates that this compound must be treated as hazardous chemical waste until proven otherwise.
Table 1: Inferred Hazard Profile and Disposal Implications
| Hazard Category | Basis of Assessment | Key Disposal Implication |
| Acute Toxicity (Oral, Dermal) | General classification for related thiazole compounds.[2] | Handle with appropriate PPE (gloves, lab coat). Waste must be securely contained to prevent exposure. |
| Skin/Eye Damage | Common hazard for heterocyclic and isothiazolone compounds.[1] | Segregate as hazardous waste. Do not mix with general refuse. |
| Aquatic Toxicity | High potential based on data for similar chemical structures.[1][3] | Strictly prohibit sewer/drain disposal. [4][5] Must be collected for incineration or specialized chemical treatment. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to comply with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical disposal. Mixing incompatible wastes can lead to violent chemical reactions, the release of toxic gases, or fire.
-
Action: Collect waste this compound and materials contaminated with it (e.g., filter paper, contaminated gloves, weighing boats) in a dedicated waste stream.
-
Causality: Based on its structure, this compound is an organic compound. It should be segregated with non-halogenated organic solids or liquids, depending on its physical state. Crucially, it must be kept separate from:
-
Strong Oxidizing Agents
-
Strong Acids and Bases[4]
-
Aqueous waste streams destined for drain disposal
-
Step 2: Containerization
The choice and condition of the waste container are critical for preventing leaks and ensuring safety during storage and transport.
-
Action: Select a container that is in good condition, free of damage, and chemically compatible with thiazole compounds (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions). The container must have a secure, leak-proof lid.[5][6]
-
Causality: Using a compatible container prevents the waste from degrading the container material, which could cause a spill.[7] The container must be kept closed at all times except when waste is being added to prevent the release of vapors and to avoid spills if the container is knocked over.[4][8] For liquids, leave at least 10% of the container volume as headspace to allow for vapor expansion.[6]
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement and essential for communicating hazards to all personnel and the final disposal vendor.[9]
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6] The label must include, at a minimum:
-
The full chemical name: "this compound" . Avoid using formulas or abbreviations.[8]
-
The approximate concentration and composition if it is part of a mixture.
-
The date when waste was first added (the "accumulation start date").[6][7]
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[6]
-
Causality: Proper labeling ensures compliance with EPA and Department of Transportation (DOT) regulations and provides the disposal facility with the necessary information to handle the waste safely and appropriately.[9]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area prior to collection.
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[4][10] The SAA should be a secondary containment tray or a designated cabinet to contain any potential leaks.
-
Causality: The SAA concept allows for the safe, short-term accumulation of waste in the lab.[11] Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons) and the time it can remain after the container is full (typically three days).[4] Storing incompatibles separately, even within the SAA, is mandatory.[7]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Action: Once the waste container is full or the project is complete, contact your institution's EH&S department to schedule a waste pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: Licensed contractors are equipped to transport and dispose of chemical waste in a manner that complies with all federal, state, and local regulations, ensuring environmental protection and legal compliance.[5] Never dispose of this material in the regular trash or down the drain.[5][6]
Visualizing the Disposal Workflow
To aid in decision-making, the following diagram illustrates the key steps and logic of the chemical waste disposal process described above.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured, scientifically-grounded disposal protocol, you actively contribute to a culture of safety and environmental stewardship within your organization.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. mc-bauchemie.com [mc-bauchemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-p-Tolylthiazol-2-ol: Essential Safety and Operational Protocols
This guide provides an in-depth, procedural framework for the safe handling of 4-p-Tolylthiazol-2-ol (CAS No. 2103-90-4). As a compound with significant health hazards, adherence to stringent safety protocols is not merely a recommendation but an absolute necessity for protecting laboratory personnel. This document moves beyond basic guidelines to explain the causality behind each safety measure, ensuring a culture of informed and vigilant laboratory practice.
Hazard Analysis: Understanding the Intrinsic Risks
A thorough risk assessment is the foundation of safe laboratory work. The hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are severe and demand the highest level of precaution.
-
Acute Inhalation Toxicity (Category 2): This is the most critical hazard. The classification "Fatal if inhaled" signifies that even brief exposure to this compound as a dust or aerosol can be lethal. All handling procedures must be engineered to prevent any possibility of inhalation.
-
Skin Corrosion (Category 1B) & Serious Eye Damage (Category 1): The compound is corrosive, capable of causing severe, irreversible burns to the skin and eyes upon contact. This necessitates robust barrier protection for the entire body.
-
Acute Oral Toxicity (Category 4): Classified as "Harmful if swallowed," ingestion can lead to significant health effects. This underscores the importance of preventing hand-to-mouth contamination through strict hygiene and proper PPE removal.
-
Skin Sensitization (Sub-category 1A): May cause an allergic skin reaction. Repeated or even initial contact can lead to a hypersensitive state, where subsequent exposures to even minute quantities can trigger a severe allergic response.
-
Aquatic Toxicity (Category 1): The compound is very toxic to aquatic life with long-lasting effects, mandating careful containment and disposal to prevent environmental release.[1]
Core Directive: Personal Protective Equipment (PPE)
Given the multifaceted hazards, a comprehensive PPE ensemble is mandatory. Simply wearing gloves and a lab coat is dangerously insufficient. The following table outlines the required equipment, linking each component directly to the hazards it mitigates.
| Protection Area | Required PPE | Applicable Standard (Example) | Reason (Hazard Addressed) |
| Respiratory | NIOSH-approved Full-Face Respirator with P100 (particulate) cartridges. | NIOSH 42 CFR 84 | Fatal if Inhaled: Prevents inhalation of dust/aerosols. The full-face design also provides superior eye and face protection.[2] |
| Eye & Face | Chemical Splash Goggles and a full-length Face Shield. (If not using a full-face respirator). | ANSI Z87.1 | Causes Severe Eye Damage: Goggles provide a seal against splashes and dust.[3] The face shield protects the entire face from corrosive materials.[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is required. | EN 374 | Causes Severe Skin Burns / Skin Sensitization: Provides a barrier against direct contact. Double-gloving allows for the removal of a contaminated outer glove without exposing the skin.[2] |
| Body | Chemical-resistant, disposable coveralls ("bunny suit") with integrated hood and shoe covers. | N/A | Causes Severe Skin Burns: Ensures complete body coverage, protecting against dust settling on clothing or skin.[4] A standard lab coat is inadequate. |
| Feet | Closed-toe, chemical-resistant safety footwear. | ASTM F2413 | General Safety: Protects feet from spills and dropped objects. Shoe covers from the coverall prevent contamination of the footwear. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound must be performed within a certified chemical fume hood or a glove box to contain any dust or aerosols.
Preparation & Weighing:
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Pre-label all Vessels: Ensure all vials, beakers, and flasks are clearly labeled before introducing the chemical.
-
Use a Disposable Weighing Surface: Place a new disposable weigh boat or creased weigh paper on the analytical balance inside the fume hood.
-
Tare the Balance: Zero the balance with the weigh boat in place.
-
Transfer the Solid: Using a dedicated, clean spatula, carefully transfer the required amount of this compound to the weigh boat. Avoid any actions that could generate dust.
-
Secure the Compound: Immediately close the stock container tightly. Transfer the weighed solid to your reaction vessel.
-
Initial Cleanup: Carefully fold the weigh paper or cap the weigh boat and place it directly into the designated solid hazardous waste container located within the fume hood. Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the same waste container.
Donning and Doffing PPE: A Self-Validating Protocol
The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
PPE Donning and Doffing Workflow
This diagram illustrates the correct sequence for donning and doffing PPE to minimize exposure and cross-contamination. Adherence to this workflow is a critical control point for ensuring operator safety.
Caption: Workflow for the correct donning and doffing of personal protective equipment.
Emergency and Disposal Plans
Emergency Procedures: In the event of an exposure, immediate and decisive action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. Call a poison center or doctor without delay.[5] If breathing has stopped, trained personnel should begin artificial respiration.
-
Skin Contact: Take off all contaminated clothing immediately.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[5] If present and easy to do, remove contact lenses. Continue rinsing and call a poison center or ophthalmologist immediately.[1]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately for guidance.
Disposal Plan: Proper disposal is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, coveralls, weigh boats, and contaminated cleaning materials, must be considered hazardous waste.
-
Containerization: Use dedicated, clearly labeled, and sealable containers for solid and liquid hazardous waste. Keep these containers closed and within a designated satellite accumulation area.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, which will use an approved waste disposal plant.[5][6] Do not pour any waste down the drain or mix it with general refuse.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
